Boc-Tyr(2-Br-Z)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO7/c1-22(2,3)31-20(27)24-18(19(25)26)12-14-8-10-16(11-9-14)30-21(28)29-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWMYJQSTUVRHR-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885901 | |
| Record name | L-Tyrosine, O-[[(2-bromophenyl)methoxy]carbonyl]-N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47689-67-8 | |
| Record name | O-[[(2-Bromophenyl)methoxy]carbonyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47689-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Tyrosine, O-[[(2-bromophenyl)methoxy]carbonyl]-N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Tyrosine, O-[[(2-bromophenyl)methoxy]carbonyl]-N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-L-Tyrosine(2-BromoCbz) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Boc-Tyr(2-Br-Z)-OH for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the physical properties, synthesis, and applications of N-α-tert-Butoxycarbonyl-O-(2-bromobenzyloxycarbonyl)-L-tyrosine, commonly referred to as Boc-Tyr(2-Br-Z)-OH. This specialized amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly in the development of complex peptides for therapeutic and research applications.
Core Physical and Chemical Properties
This compound is a white to off-white powder. Its chemical structure incorporates the temporary Boc protecting group on the α-amino group and the 2-bromobenzyloxycarbonyl (2-Br-Z) group for the semi-permanent protection of the tyrosine side chain's hydroxyl group. This strategic protection is essential for directing peptide bond formation and preventing unwanted side reactions during synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₄BrNO₇ | [1] |
| Molecular Weight | 494.35 g/mol | |
| CAS Number | 47689-67-8 | [1] |
| Appearance | White to off-white powder | |
| Melting Point | ~120 °C | |
| Optical Rotation | [α]D²⁰ = 8 ± 2° (c=1 in MeOH) | |
| Purity | ≥ 99% (HPLC) | |
| Storage | 0 - 8 °C |
Strategic Application in Peptide Synthesis
This compound is a key reagent in Boc-chemistry-based solid-phase peptide synthesis. The Boc group provides temporary protection of the α-amino group and is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA). The 2-Br-Z group, on the other hand, offers more robust, semi-permanent protection of the tyrosine side chain. This orthogonality is crucial for the stepwise assembly of the peptide chain. The 2-Br-Z group is stable to the acidic conditions used for Boc deprotection but can be cleaved under stronger acidic conditions, such as with hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage of the peptide from the resin.
The incorporation of this compound into peptide sequences is instrumental in various research areas, including:
-
Drug Development: Its use allows for the precise synthesis of peptide-based therapeutics with enhanced efficacy and specificity.
-
Neuroscience Research: It aids in the creation of peptides that can be used to study neurotransmitter activity and the role of tyrosine derivatives in brain function.
-
Bioconjugation: This compound is valuable in processes that link biomolecules to therapeutic agents or imaging probes.
Experimental Protocols
Synthesis of this compound: A Representative Two-Step Approach
The synthesis of this compound can be conceptualized as a two-part process: first, the protection of the α-amino group of L-tyrosine with a Boc group, followed by the protection of the phenolic hydroxyl group with the 2-bromobenzyl (2-Br-Z) group.
Part 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH)
-
Dissolution: Dissolve L-tyrosine in a suitable solvent system, such as a mixture of dioxane and water.
-
Alkalinization: Add a base, for example, sodium hydroxide or potassium hydroxide, to create an alkaline environment.
-
Boc Protection: Introduce di-tert-butyl dicarbonate ((Boc)₂O) to the solution in batches while maintaining the alkaline pH. Allow the reaction to proceed at room temperature with stirring.
-
Work-up and Extraction: After the reaction is complete, perform an extraction with an organic solvent like petroleum ether to remove impurities. Acidify the aqueous layer to a pH of approximately 3 using a dilute acid such as hydrochloric acid.
-
Isolation: Extract the product, Boc-Tyr-OH, using an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Part 2: Synthesis of this compound
-
Dissolution: Dissolve the synthesized Boc-Tyr-OH in a suitable solvent, such as methanol.
-
Deprotonation: Add a base, for instance, sodium methoxide solution, to deprotonate the phenolic hydroxyl group.
-
Alkylation: Add 2-bromobenzyl bromide to the reaction mixture.
-
Reaction: Heat the reaction mixture (e.g., to 40°C) and stir for several hours.
-
Monitoring and Isolation: Monitor the reaction progress using a technique like high-performance liquid chromatography (HPLC). Upon completion, the desired product, this compound, can be isolated and purified.
Purification and Characterization
Purification:
-
Column Chromatography: The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to separate the desired product from any unreacted starting materials or byproducts.
-
Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent pair, such as ethyl acetate and hexane.
Characterization:
-
High-Performance Liquid Chromatography (HPLC): An analytical reversed-phase HPLC method can be developed to assess the purity of the final compound. A typical system might involve a C18 column with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure of this compound. The spectra would show characteristic signals for the protons and carbons of the Boc group, the tyrosine backbone, and the 2-bromobenzyl group.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected mass-to-charge ratio ([M+H]⁺) would be approximately 495.1.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and its application in solid-phase peptide synthesis.
Caption: A simplified workflow for the two-step synthesis of this compound.
Caption: A diagram illustrating the key steps in a single cycle of Boc-SPPS.
This technical guide serves as a foundational resource for researchers and professionals engaged in peptide synthesis and drug discovery. The strategic use of this compound enables the creation of complex and novel peptide structures with significant potential in various scientific disciplines.
References
An In-depth Technical Guide to Boc-Tyr(2-Br-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of N-α-tert-Butoxycarbonyl-O-(2-bromobenzyloxycarbonyl)-L-tyrosine, commonly abbreviated as Boc-Tyr(2-Br-Z)-OH. It is a critical amino acid derivative used in solid-phase peptide synthesis (SPPS) for the introduction of tyrosine residues. This guide covers its chemical structure, physicochemical properties, and detailed protocols for its synthesis and application in peptide chain elongation.
Chemical Structure and Properties
This compound is an L-tyrosine derivative where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl side chain is protected by a 2-bromobenzyloxycarbonyl (2-Br-Z) group. The Boc group provides temporary protection and is removed at each cycle of peptide synthesis, while the 2-Br-Z group offers more robust, semi-permanent protection for the side chain, which is removed during the final cleavage step.
The key advantage of the 2-Br-Z group over simpler protecting groups like benzyl (Bzl) is its enhanced stability to the moderately acidic conditions (e.g., 50% trifluoroacetic acid in dichloromethane) used for Boc group removal.[1] This prevents premature deprotection of the tyrosine side chain, which can lead to undesired side reactions and impurities, especially during the synthesis of long peptides.[2]
Caption: Chemical structure of this compound.
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₂H₂₄BrNO₇ | [3][4] |
| Molecular Weight | 494.33 g/mol | [3][5] |
| CAS Number | 47689-67-8 | [3][4][5] |
| Appearance | White to off-white powder | |
| Melting Point | 112-115 °C | |
| Optical Rotation (α 25/D) | +6.5 to +9.5 ° (c=1 in methanol) | |
| Purity (TLC) | ≥98% | |
| Solubility | Clearly soluble in dimethylformamide (DMF) | |
| Synonyms | N-α-t.-Boc-O-2-bromobenzyloxycarbonyl-L-tyrosine, this compound |
Experimental Protocols
This section details representative experimental methodologies for the synthesis of this compound and its subsequent use in Boc solid-phase peptide synthesis.
The synthesis is typically a two-step process involving the protection of the α-amino group followed by the protection of the side-chain hydroxyl group.
Part 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH) This procedure is based on the standard method for Boc protection of amino acids.[6]
-
Dissolution: Dissolve L-tyrosine (1 equivalent) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Basification: Cool the solution to 0°C and add a base such as potassium carbonate (K₂CO₃, 3 equivalents) dissolved in water.[3]
-
Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in dioxane dropwise to the cooled reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Add water to the reaction mixture and wash with an organic solvent like petroleum ether to remove unreacted (Boc)₂O.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a saturated solution of potassium bisulfate (KHSO₄).[3] Extract the product, Boc-Tyr-OH, into ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Boc-Tyr-OH, which can be used in the next step without further purification.
Part 2: Synthesis of this compound This procedure involves the acylation of the phenolic hydroxyl group.
-
Dissolution: Dissolve the Boc-Tyr-OH (1 equivalent) from the previous step in a suitable solvent such as dimethylformamide (DMF).
-
Basification: Add a base such as sodium bicarbonate (NaHCO₃, 1-1.2 equivalents) to the solution to deprotonate the phenolic hydroxyl group.
-
Acylation: Add 2-bromobenzyl chloroformate (1 equivalent) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for several hours or overnight until the reaction is complete (monitor by TLC or HPLC).
-
Work-up: Quench the reaction with water and acidify to pH 2-3 with dilute HCl.
-
Extraction: Extract the product into an organic solvent like ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
The following is a standard protocol for one cycle of Boc solid-phase peptide synthesis to couple this compound to a growing peptide chain on an acid-stable resin like Phenylacetamidomethyl (PAM) resin.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel. Drain the solvent.
-
Nα-Boc Deprotection:
-
Washing: Wash the peptide-resin sequentially with DCM (3x), Isopropanol (2x), and DCM (3x) to remove residual TFA and salts.[8][9]
-
Neutralization:
-
Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 2 minutes to neutralize the N-terminal ammonium trifluoroacetate salt. Drain the solution.
-
Repeat the neutralization step for another 2 minutes.[9]
-
-
Washing: Wash the peptide-resin with DCM (3x) followed by DMF (3x) to remove excess DIEA and prepare for the coupling step.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) by dissolving it with a coupling agent like HBTU (3 eq.) and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) to begin the activation.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. Monitor coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Caption: Workflow for one coupling cycle in Boc-SPPS.
After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the 2-Br-Z group) are removed simultaneously. This requires strong acidic conditions.
-
Resin Preparation: Thoroughly wash the final peptide-resin with DCM and methanol and dry it under high vacuum for at least 4 hours.
-
Cleavage Cocktail: The 2-Br-Z group is labile to strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[1][10] A typical "high HF" cleavage cocktail is prepared.
-
Reagents: Anhydrous HF, a scavenger like p-cresol or anisole (to trap carbocations), and potentially a thiol scavenger like ethanedithiol if sensitive residues are present. A common ratio is HF:p-cresol (9:1 v/v).[10]
-
-
Cleavage Reaction:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Cool the reaction vessel to 0°C.
-
Carefully condense the anhydrous HF into the vessel containing the resin and scavenger.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of dry nitrogen gas.
-
Peptide Precipitation:
-
Wash the remaining resin-peptide mixture with cold diethyl ether to remove the scavenger and other organic-soluble impurities.
-
Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).
-
Filter to remove the resin beads.
-
-
Isolation: Precipitate the crude peptide from the filtrate by adding a large volume of cold diethyl ether. Collect the peptide pellet by centrifugation.
-
Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
A Technical Guide to Boc-Tyr(2-Br-Z)-OH: Application in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-O-(2-bromobenzyloxycarbonyl)-L-tyrosine, commonly referred to as Boc-Tyr(2-Br-Z)-OH. This specialized amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. This document details its chemical and physical properties, provides a detailed experimental protocol for its use in peptide synthesis, and outlines the logical workflow for its application.
Core Data Presentation
Quantitative data for this compound is summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value |
| CAS Number | 47689-67-8[1][2] |
| Molecular Formula | C₂₂H₂₄BrNO₇[1] |
| Molecular Weight | 494.33 g/mol [2] |
| Synonyms | N-α-t.-Boc-O-2-bromobenzyloxycarbonyl-L-tyrosine[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to off-white powder |
| Melting Point | 112-115 °C |
| Optical Rotation (α 25/D) | +6.5 to +9.5 ° (c=1 in methanol) |
| Purity (TLC) | ≥ 98% |
| Solubility | Clearly soluble in 1 mmole in 2 ml DMF |
| Storage Temperature | 15-25°C |
Role in Peptide Synthesis
This compound is a standard building block for the introduction of tyrosine residues in Boc solid-phase peptide synthesis (SPPS). The key feature of this derivative is the 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group on the phenolic hydroxyl side chain of tyrosine. This protecting group is stable to the moderately acidic conditions, typically trifluoroacetic acid (TFA) in dichloromethane (DCM), used for the repetitive cleavage of the N-α-Boc group during peptide chain elongation. This stability is crucial for preventing unwanted side reactions at the tyrosine side chain.
The 2-Br-Z group is a "permanent" protecting group in the context of the Boc strategy and is typically removed during the final step of the synthesis when the peptide is cleaved from the solid support. This is achieved using strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Experimental Protocols
The following section details a generalized experimental protocol for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.
Materials and Reagents
-
This compound
-
Appropriate solid support (e.g., Merrifield resin, PAM resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Cleavage cocktail (e.g., anhydrous HF with scavengers like anisole)
-
Diethyl ether, cold
Workflow for a Single Coupling Cycle
The following diagram illustrates the key steps in a single coupling cycle for adding this compound to a growing peptide chain on a solid support.
Detailed Protocol Steps:
-
Resin Swelling: The peptide-resin is swelled in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of 50% TFA in DCM. This is typically a two-step process: a brief treatment of 1-2 minutes followed by a longer treatment of 20-30 minutes.
-
Washing: The resin is washed multiple times with DCM, isopropanol (IPA), and then DCM again to remove residual TFA and the cleaved Boc group.
-
Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized to the free amine using a solution of 10% DIEA in DCM. This step is repeated, followed by washing with DCM.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, this compound (typically 2-4 equivalents relative to the resin loading) is pre-activated. For example, using HBTU, it is dissolved in DMF with HBTU (equimolar to the amino acid) and DIEA (2 equivalents).
-
This activated amino acid solution is then added to the resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
-
The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result indicates the absence of free primary amines and a complete coupling.
-
-
Washing: After the coupling is complete, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
The resin is now ready for the deprotection step of the next amino acid in the sequence.
Final Cleavage and Deprotection
After the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the 2-Br-Z group from the tyrosine residue, are removed.
-
Preparation: The final peptide-resin is washed and dried under vacuum.
-
Cleavage Reaction: The resin is treated with a strong acid cocktail, such as anhydrous HF, typically at 0°C for 1-2 hours. Scavengers like anisole are included in the cocktail to prevent side reactions with sensitive amino acid residues.
-
Peptide Precipitation: The cleavage mixture is evaporated, and the crude peptide is precipitated by adding cold diethyl ether.
-
Isolation and Purification: The precipitated peptide is collected by centrifugation or filtration, washed with cold diethyl ether, and then dried. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways
Currently, there is a lack of specific information in the public domain linking peptides synthesized using this compound to defined signaling pathways. The use of this building block is primarily a chemical strategy to achieve the synthesis of a target peptide. The biological activity and the signaling pathways that the final peptide may modulate are dependent on the overall amino acid sequence of that peptide, not on the specific protecting group used during its synthesis. Researchers would typically design a peptide sequence to interact with a specific biological target, and the choice of this compound is a means to obtain that sequence.
For drug development professionals, once a novel peptide containing tyrosine is synthesized using this method and purified, its biological activity would be assessed through various in vitro and in vivo assays to determine its target and mechanism of action, which would then elucidate its role in specific signaling pathways.
References
A Comprehensive Technical Guide to the Synthesis and Purification of Boc-Tyr(2-Br-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification of N-α-Boc-O-(2-bromobenzyloxycarbonyl)-L-tyrosine, commonly referred to as Boc-Tyr(2-Br-Z)-OH. This protected amino acid is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of tyrosine residues where side-chain protection is crucial to prevent unwanted reactions. This document outlines the synthetic pathway, detailed experimental protocols, purification strategies, and relevant quantitative data to support researchers in the successful preparation of this compound.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with the commercially available amino acid L-tyrosine. The overall strategy involves two key protection steps:
-
N-α-Boc Protection: The amino group of L-tyrosine is first protected with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis to prevent the amino group from participating in undesired side reactions.
-
O-(2-Br-Z) Protection: The phenolic hydroxyl group of the tyrosine side chain is subsequently protected with a 2-bromobenzyloxycarbonyl (2-Br-Z) group. This protecting group is stable under the conditions required for Boc deprotection during SPPS and can be removed under specific conditions, such as catalytic hydrogenation or strong acid treatment.
The synthesis of the key reagent for the second step, 2-bromobenzyl chloroformate, is also a critical part of the overall process.
Experimental Protocols
This section provides detailed experimental procedures for each major step in the synthesis of this compound.
Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH)
The protection of the amino group of L-tyrosine is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
Materials:
-
L-Tyrosine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)[1]
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated potassium hydrogen sulfate (KHSO₄) solution or 1 M HCl[1]
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve potassium carbonate (K₂CO₃) in a 1:1 mixture of water and dioxane. Cool the solution to 0°C.[1]
-
To the cooled solution, add L-tyrosine and a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane.[1]
-
Stir the reaction mixture at room temperature overnight.[1]
-
After the reaction is complete, add water and then acidify the mixture to a pH of approximately 4 with a saturated solution of KHSO₄.[1]
-
Extract the product with ethyl acetate (3 x 100 mL).[1]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent on a rotary evaporator. The resulting product is typically a yellow oil or white foam and can be used in the next step without further purification.[1][2]
Synthesis of 2-Bromobenzyl Chloroformate (2-Br-Z-Cl)
This reagent is not always commercially available and may need to be synthesized. A common method involves the reaction of 2-bromobenzyl alcohol with phosgene or a phosgene equivalent like triphosgene.
2.2.1. Synthesis of 2-Bromobenzyl Alcohol
Materials:
-
2-Bromobenzoic acid
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Tetrahydrofuran (THF)
-
Hexane
Procedure:
-
In a three-necked flask, charge sodium borohydride and THF.
-
Cool the mixture to 0-5°C and add boron trifluoride diethyl etherate.
-
After stirring, add a solution of 2-bromobenzoic acid in THF dropwise, maintaining the temperature between 0-10°C.
-
Once the addition is complete, stir the reaction mixture for several hours at room temperature.
-
Hydrolyze the reaction mixture and recrystallize the product from hexane to obtain 2-bromobenzyl alcohol as crystals.
2.2.2. Synthesis of 2-Bromobenzyl Chloroformate
Materials:
-
2-Bromobenzyl alcohol
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Pyridine or a catalytic amount of dimethylformamide (DMF)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
In a flask under an inert atmosphere, dissolve triphosgene in an anhydrous solvent.
-
Cool the solution to 0°C.
-
Slowly add a solution of 2-bromobenzyl alcohol and pyridine (or a catalytic amount of DMF) in the same solvent.
-
Stir the reaction mixture at 0°C for several hours.
-
The resulting solution of 2-bromobenzyl chloroformate is often used directly in the next step without isolation.
Synthesis of this compound
This is the final protection step to yield the target compound.
Materials:
-
Boc-Tyr-OH
-
2-Bromobenzyl chloroformate solution
-
Base (e.g., sodium bicarbonate (NaHCO₃), triethylamine (TEA), or sodium methoxide)[3]
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-Tyr-OH in a suitable solvent system, such as a mixture of dioxane and water or DMF.[1]
-
Add a base, such as sodium bicarbonate, and stir the mixture.[1]
-
Slowly add the previously prepared solution of 2-bromobenzyl chloroformate.
-
Stir the reaction mixture at room temperature or with gentle heating overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add water to quench the reaction.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
Purification of this compound
Proper purification is essential to obtain a high-purity product suitable for peptide synthesis. The most common methods are extraction, crystallization, and column chromatography.
Purification by Extraction and Precipitation
This is often the initial work-up and purification step.
Procedure:
-
After the reaction, quench the mixture with water.
-
Perform an initial extraction with a non-polar organic solvent to remove non-polar impurities.
-
Acidify the aqueous layer to a pH of approximately 3-4 with a suitable acid (e.g., 1 M HCl or saturated KHSO₄ solution) to precipitate the product.[3]
-
Collect the precipitated solid by filtration.[3]
-
Wash the solid with cold water to remove any remaining inorganic salts.[3]
-
Dry the purified product under a vacuum.[3]
Purification by Crystallization
Crystallization is an effective method for achieving high purity.
Solvent Systems:
-
Good solvents: Ethyl acetate, Dichloromethane, Methanol[3]
-
Anti-solvents: Hexane, Heptane, Petroleum ether[3]
General Procedure:
-
Dissolve the crude product in a minimal amount of a warm "good solvent" (e.g., ethyl acetate).[3]
-
Slowly add an "anti-solvent" (e.g., hexane) until the solution becomes cloudy.[3]
-
Allow the solution to cool slowly to room temperature and then to 0-4°C to promote crystal formation.[3]
-
Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.[3]
Purification by Column Chromatography
For challenging separations or to achieve very high purity, silica gel column chromatography can be employed.
Procedure:
-
Prepare a slurry of silica gel in the chosen mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.
-
Load the sample onto the column.
-
Elute the column with an appropriate mobile phase, often a gradient of ethyl acetate in hexane. The optimal eluent system should be determined by TLC analysis.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Quantitative Data
The following tables summarize key quantitative data for the starting materials and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | White powder | >300 (decomposes) |
| Boc-Tyr-OH | C₁₄H₁₉NO₅ | 281.30 | White to off-white solid | 133-135 |
| 2-Bromobenzyl alcohol | C₇H₇BrO | 187.03 | White to beige crystalline powder | 78-80 |
| This compound | C₂₂H₂₄BrNO₇ | 494.33 | White to off-white powder | 112-115 |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Reaction Step | Key Reagents | Solvent | Typical Yield | Purity Assessment |
| Boc Protection of L-Tyrosine | L-Tyrosine, (Boc)₂O, K₂CO₃ | Dioxane/Water | >90% | TLC, ¹H NMR |
| O-Protection of Boc-Tyr-OH | Boc-Tyr-OH, 2-Br-Z-Cl, NaHCO₃ | Dioxane/Water or DMF | 70-85% | TLC, HPLC, ¹H NMR |
Visualizing the Workflow
The following diagrams illustrate the synthesis and purification workflows for this compound.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide to the Side-Chain Protection of Tyrosine with a 2-Bromo-Benzyloxycarbonyl Group (Boc-Tyr(2-Br-Z)-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-O-(2-bromo-benzyloxycarbonyl)-L-tyrosine, commonly referred to as Boc-Tyr(2-Br-Z)-OH. This specialized amino acid derivative is a critical component in Boc-strategy Solid-Phase Peptide Synthesis (SPPS), offering enhanced side-chain protection for the synthesis of complex peptides. This document details the mechanism of protection, its relative stability, and detailed experimental protocols for its synthesis and application.
Introduction: The Rationale for Enhanced Tyrosine Side-Chain Protection
In Boc-based solid-phase peptide synthesis, the α-amino group is temporarily protected by the acid-labile tert-butoxycarbonyl (Boc) group, which is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA). Consequently, the permanent protecting groups used for reactive amino acid side chains must be stable to these repeated TFA treatments.
The phenolic hydroxyl group of tyrosine is nucleophilic and requires protection to prevent side reactions, such as O-acylation, during peptide synthesis. While the benzyl (Bzl) ether is a common protecting group for this purpose, it exhibits partial lability in TFA. This can lead to premature deprotection and subsequent side reactions, including alkylation of the tyrosine ring by the released benzyl cation. To overcome this limitation, benzyl groups featuring electron-withdrawing substituents have been developed. The 2-bromo-benzyloxycarbonyl (2-Br-Z) group is one such modification, where the bromine atom inductively withdraws electron density from the benzyl system, thereby increasing the stability of the protecting group to acid-catalyzed cleavage.
Mechanism of Side-Chain Protection
The synthesis of this compound involves a two-step process: first, the protection of the α-amino group of L-tyrosine with the Boc group, followed by the protection of the phenolic hydroxyl group with the 2-Br-Z group. The key step, the O-alkylation of the tyrosine side chain, proceeds via a nucleophilic substitution reaction.
Step 1: Deprotonation of the Phenolic Hydroxyl Group
In the presence of a suitable base, the weakly acidic phenolic hydroxyl group of Boc-L-tyrosine is deprotonated to form a more nucleophilic phenoxide ion.
Step 2: Nucleophilic Attack
The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of a 2-bromobenzyl halide (e.g., 2-bromobenzyl bromide) or a similar activated species like 2-bromobenzyl chloroformate. This results in the formation of the protected carbonate ester linkage on the tyrosine side chain.
Caption: Mechanism of 2-Br-Z Side-Chain Protection.
Quantitative Data: Stability of Tyrosine Side-Chain Protecting Groups
| Protecting Group | Structure | Relative Acid Stability (to TFA) | Cleavage Conditions | Key Considerations |
| Benzyl (Bzl) | -CH₂-Ph | Moderate | Strong Acid (HF) | Partially labile to TFA, which can lead to side reactions in long syntheses. |
| 2-Bromo-Z (2-Br-Z) | -C(O)O-CH₂-Ph(2-Br) | High | Strong Acid (HF) | Significantly more stable to TFA than Bzl, providing cleaner synthesis of longer peptides in Boc-SPPS.[1] |
| 2,6-Dichloro-Bzl (2,6-Cl₂Bzl) | -CH₂-Ph(2,6-Cl₂) | Very High | Strong Acid (HF) | The two electron-withdrawing chlorine atoms provide even greater stability to TFA compared to Bzl. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar protected amino acids, such as Boc-Tyr(Bzl)-OH.
Materials:
-
N-α-Boc-L-tyrosine (Boc-Tyr-OH)
-
2-Bromobenzyl chloroformate
-
Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., sodium hydroxide)
-
Solvent: Dioxane/water mixture or similar
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve N-α-Boc-L-tyrosine in an aqueous solution of sodium bicarbonate. The solution should be cooled in an ice bath.
-
Addition of Protecting Group Reagent: Slowly add 2-bromobenzyl chloroformate to the stirred solution. Maintain the temperature at 0-5 °C.
-
Reaction: Allow the reaction to stir in the ice bath for several hours and then warm to room temperature overnight. The pH of the solution should be monitored and maintained in the basic range (pH 8-9) by the addition of base as needed.
-
Work-up:
-
Once the reaction is complete (monitored by TLC or HPLC), perform an initial wash with a non-polar organic solvent like ether to remove any excess unreacted 2-bromobenzyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., 1 M HCl or citric acid).
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Use of this compound in Solid-Phase Peptide Synthesis
The following protocol describes a single coupling cycle for the incorporation of this compound into a peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Deprotection solution: 50% TFA in Dichloromethane (DCM)
-
Neutralization solution: 10% DIEA in DCM
-
Solvents: DCM, N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add the deprotection solution (50% TFA in DCM) and agitate for 1-2 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for 20-30 minutes.
-
Drain and wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Wash the resin with the neutralization solution (10% DIEA in DCM) for 2 x 2 minutes.
-
Wash the resin thoroughly with DCM followed by DMF.
-
-
Coupling:
-
In a separate vessel, pre-activate this compound (2-4 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HBTU/HOBt) and DIEA in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.
-
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then DCM. The resin is now ready for the next deprotection cycle.
Final Cleavage and Deprotection of the 2-Br-Z Group
The final step involves the simultaneous cleavage of the peptide from the resin and the removal of the 2-Br-Z side-chain protecting group using strong acid, typically anhydrous hydrogen fluoride (HF).
Warning: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.
Materials:
-
Peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, or a scavenger cocktail)
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus. Add the appropriate scavengers (e.g., anisole) to trap the carbocations generated during cleavage.
-
HF Condensation: Cool the reaction vessel to -78 °C (dry ice/acetone bath) and condense a measured amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours. The exact time and temperature may vary depending on the peptide sequence.
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.
-
Peptide Precipitation and Washing:
-
Suspend the remaining resin and peptide mixture in cold diethyl ether to precipitate the peptide.
-
Filter the mixture and wash the precipitate thoroughly with cold diethyl ether to remove the scavengers and cleavage byproducts.
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).
-
Filter to remove the resin.
-
Lyophilize the aqueous solution to obtain the crude peptide powder, which can then be purified by reverse-phase HPLC.
-
Workflow and Logic Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Workflow for the incorporation of this compound in SPPS.
Conclusion
This compound is a valuable derivative for Boc-based solid-phase peptide synthesis, providing enhanced stability of the tyrosine side-chain protection against premature cleavage by TFA. This increased stability minimizes the formation of side products, leading to higher purity of the crude peptide, especially in the synthesis of longer and more complex sequences. The protocols outlined in this guide provide a framework for the synthesis and successful incorporation of this important building block in peptide chemistry. Careful execution of these methods, particularly the final hazardous HF cleavage step, is paramount for achieving high-quality results.
References
Spectroscopic and Methodological Profile of Boc-Tyr(2-Br-Z)-OH: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of N-α-(tert-Butoxycarbonyl)-O-(2-bromobenzyloxycarbonyl)-L-tyrosine, commonly known as Boc-Tyr(2-Br-Z)-OH. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), where the purity and structural integrity of the starting materials are paramount for the successful synthesis of target peptides. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Spectroscopic Data
The definitive identification and purity assessment of this compound are achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive public data for this specific molecule is scarce, the following tables present the expected spectroscopic data based on the analysis of its constituent functional groups and comparison with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound in solution. The following tables summarize the anticipated chemical shifts for the ¹H and ¹³C nuclei of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic (2-Br-Z & Tyrosine) | 7.6 - 6.9 | m | 8H |
| -NH (Amide) | ~5.1 | d | 1H |
| -CH (α-proton) | ~4.6 | m | 1H |
| -CH₂- (Benzyl) | 5.2 | s | 2H |
| -CH₂- (β-protons) | 3.2 - 2.9 | m | 2H |
| -C(CH₃)₃ (Boc) | 1.4 | s | 9H |
Note: Chemical shifts are predictive and can vary based on the solvent and concentration used.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C=O (Carboxylic Acid) | ~174 |
| C=O (Urethane, Boc) | ~155 |
| C=O (Carbonate, Z) | ~153 |
| Aromatic (C) | 150 - 120 |
| C (α-carbon) | ~80 |
| C (Boc quaternary) | ~70 |
| CH₂ (Benzyl) | ~55 |
| CH₂ (β-carbon) | ~37 |
| CH₃ (Boc) | ~28 |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400 - 3200 | O-H stretch | Carboxylic acid, broad |
| ~3300 | N-H stretch | Amide |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Aliphatic |
| ~1760 | C=O stretch | Carbonate (Z-group) |
| ~1720 | C=O stretch | Carboxylic acid & Urethane |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1240 | C-O stretch | Carbonate |
| ~1160 | C-O stretch | Boc group |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions. For this compound, the expected molecular weight is 494.33 g/mol .[1]
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₂H₂₄BrNO₇ |
| Molecular Weight | 494.33 |
| Predicted [M+H]⁺ (m/z) | 495.08 |
| Predicted [M+Na]⁺ (m/z) | 517.06 |
Experimental Protocols
Reproducible and high-quality spectroscopic data are contingent upon meticulous experimental procedures. The following are representative protocols for the acquisition of NMR, IR, and MS data for this compound.
NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 10-20 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
FT-IR Data Acquisition
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of dry this compound in an agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Mix the sample and KBr thoroughly by grinding to a fine, homogeneous powder.
-
Transfer the mixture to a pellet-forming die and press under high pressure (8-10 tons) to form a transparent pellet.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Mass Spectrometry (LC-MS) Data Acquisition
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to 1-10 µg/mL with the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 mm x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 15-30 minutes.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan Range: m/z 100-1000 to detect the precursor ion.
-
MS/MS Analysis: Data-dependent acquisition (DDA) to select precursor ions for fragmentation.
-
Fragmentation Method: Collision-Induced Dissociation (CID).
-
Workflow Visualization
This compound is a standard building block for the introduction of tyrosine residues in Boc-based Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates the logical workflow of incorporating this amino acid derivative into a growing peptide chain.
Caption: Workflow for the incorporation of this compound in SPPS.
References
Navigating the Solubility of Boc-Tyr(2-Br-Z)-OH: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-α-tert-Butoxycarbonyl-O-(2-bromobenzyloxycarbonyl)-L-tyrosine, commonly known as Boc-Tyr(2-Br-Z)-OH. As a crucial building block in solid-phase peptide synthesis (SPPS), understanding its solubility in various organic solvents is paramount for optimizing coupling efficiency, ensuring reaction completion, and ultimately, the successful synthesis of target peptides. This document outlines the available solubility data, presents a detailed experimental protocol for determining solubility, and illustrates the compound's role in the SPPS workflow.
Core Concepts in Solubility for Peptide Synthesis
The solubility of protected amino acids is a critical parameter in SPPS. Poor solubility can lead to several challenges, including:
-
Incomplete dissolution: This results in inaccurate concentration of the activated amino acid, leading to lower coupling yields.
-
Precipitation: The amino acid may precipitate out of solution upon addition of activating reagents or during the coupling reaction itself.
-
Clogging of fluidic pathways: In automated peptide synthesizers, undissolved material can block tubing and valves, causing instrument failure.
The choice of solvent is therefore a key consideration. N,N-Dimethylformamide (DMF) is the most common solvent used in Boc-SPPS due to its excellent solvating properties for both the resin and the protected amino acids, as well as its ability to swell the polystyrene resin support. However, for challenging sequences or amino acids with poor solubility in DMF, other solvents or co-solvent systems may be necessary.
Solubility Profile of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, information from chemical suppliers provides a key data point for its solubility in DMF. This, combined with general knowledge of the solubility of other Boc-protected amino acids, allows for a qualitative assessment in other common solvents.
Table 1: Quantitative and Qualitative Solubility of this compound
| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility (at ambient temperature) | Citation |
| N,N-Dimethylformamide (DMF) | Amide | Clearly Soluble | Approx. 247.17 mg/mL (1 mmole in 2 mL) | |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Expected to be Soluble | Data not available | |
| N-Methyl-2-pyrrolidone (NMP) | Lactam | Expected to be Soluble | Data not available | |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Expected to be Soluble | Data not available | |
| Methanol (MeOH) | Alcohol | Likely Soluble | Data not available |
Note: The quantitative solubility in DMF was calculated based on the molecular weight of this compound (494.33 g/mol ). "Expected to be Soluble" is an inference based on the common utility of these solvents in peptide synthesis and the general solubility characteristics of protected amino acids.
Experimental Protocol for Solubility Determination
For applications requiring precise solubility values, the following experimental protocol, based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, provides a robust framework.[1]
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
High-purity this compound
-
HPLC-grade organic solvents (e.g., DMF, DMSO, NMP, DCM, Methanol)
-
Analytical balance
-
Thermostatic shaker or incubator
-
Screw-cap vials
-
Syringe filters (0.22 µm, compatible with the solvent)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately prepare a stock solution of this compound in a solvent in which it is known to be freely soluble (e.g., DMF) at a precise concentration (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations (e.g., 5, 2.5, 1.25, 0.625, 0.3125 mg/mL). These will be used to generate a calibration curve.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a screw-cap vial. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume of the test solvent to the vial.
-
Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles.
-
If necessary, dilute the filtered, saturated solution with the test solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the standard solutions and the prepared sample solution by HPLC. A C18 column is typically suitable, with a mobile phase of acetonitrile and water, and UV detection at a wavelength appropriate for the chromophore in this compound (e.g., around 270 nm).
-
-
Data Analysis and Calculation:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.
-
Using the peak area of the diluted sample, determine its concentration from the calibration curve.
-
Calculate the solubility of this compound in the test solvent by multiplying the concentration of the diluted sample by the dilution factor. The solubility can be expressed in units such as mg/mL or mol/L.
-
Role of Solubility in Boc-SPPS Workflow
The solubility of this compound is a critical factor during the coupling step of Boc solid-phase peptide synthesis. The following diagram illustrates a typical workflow for incorporating this amino acid into a growing peptide chain on a solid support.
Caption: Workflow for this compound incorporation in SPPS.
This workflow highlights the critical "Dissolution" and "Solubility Check" steps. A clear solution at this stage is essential for the subsequent activation and coupling steps to proceed efficiently and yield a high-quality peptide product.
References
Stability and storage conditions for Boc-Tyr(2-Br-Z)-OH powder
An In-depth Technical Guide to the Stability and Storage of Boc-Tyr(2-Br-Z)-OH Powder
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-(tert-Butoxycarbonyl)-O-(2-bromobenzyloxycarbonyl)-L-tyrosine, abbreviated as this compound, is a crucial building block in solid-phase peptide synthesis (SPPS). The integrity and purity of this reagent are paramount for the successful synthesis of high-quality peptides. This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways of this compound powder. Furthermore, a detailed experimental protocol for conducting forced degradation studies is presented to enable researchers to generate specific stability data for their specific needs.
Chemical Stability Profile
The stability of this compound is primarily dictated by the lability of its two protecting groups: the N-α-tert-butoxycarbonyl (Boc) group and the O-(2-bromobenzyloxycarbonyl) (2-Br-Z) group.
-
Acid Lability : The Boc group is notoriously sensitive to acidic conditions and is readily cleaved.[1] This cleavage is the cornerstone of its utility in SPPS, allowing for selective deprotection of the N-terminus. The mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation. Therefore, prolonged exposure to acidic environments, including acidic atmospheric pollutants, should be avoided during storage.
-
Base Stability : Boc-protected amino acids are generally stable under basic conditions.[2] However, the 2-Br-Z group, being a carbamate, can be susceptible to cleavage by bases and nucleophiles.
-
Photostability : Specific photostability studies on this compound are not widely published. As a general precaution for complex organic molecules, it is advisable to store the compound protected from light to prevent potential photo-degradation.[2]
Recommended Storage Conditions
To ensure the long-term stability and maintain the purity of this compound powder, the following storage conditions are recommended. These recommendations are based on supplier data and general best practices for chemically sensitive reagents.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for long-term storage. Short-term storage at ambient temperature (15-25°C) is acceptable as per some supplier recommendations. | Lower temperatures slow down potential degradation pathways. The discrepancy in recommendations suggests that for critical long-term storage, refrigeration is a more conservative and safer approach. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture and acidic or basic gases in the atmosphere, which can initiate degradation. |
| Light | Store in a dark place or in an opaque container. | Protects the compound from potential photodegradation.[2] |
| Moisture | Store in a dry environment, preferably in a desiccator. | Prevents hydrolysis of the protecting groups. |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting and for the development of stability-indicating analytical methods.
-
Acid-Catalyzed Deprotection : The primary degradation pathway is the cleavage of the N-terminal Boc group in the presence of acid, yielding Tyr(2-Br-Z)-OH.
-
Base-Mediated Deprotection : The 2-Br-Z group can be cleaved under basic conditions.
-
Hydrolysis : In the presence of moisture, both protecting groups can undergo hydrolysis over time, especially under non-neutral pH conditions.
Experimental Protocol: Forced Degradation Study
To obtain specific stability data for this compound under various stress conditions, a forced degradation study can be performed. This is essential for developing stability-indicating analytical methods.
Objective : To evaluate the stability of this compound powder under various stress conditions and to identify potential degradation products.
Methodology :
-
Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). For solid-state thermal stress, use the powder directly.
-
Forced Degradation Conditions :
-
Acid Hydrolysis : Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.[2]
-
Base Hydrolysis : Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.[2]
-
Oxidative Degradation : Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[2]
-
Thermal Degradation (Solid State) : Expose the solid powder to 60°C for 48 hours.[2]
-
Photodegradation : Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.[2]
-
Control Sample : A control sample of the stock solution should be stored at 2-8°C in the dark.
-
-
Analysis :
-
Analyze all samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Example HPLC Conditions :
-
Quantify the remaining this compound and any degradation products.
-
-
Data Presentation : Record the percentage of degradation for each stress condition in a table for clear comparison.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for a forced degradation study.
Conclusion
The chemical integrity of this compound is fundamental to the successful synthesis of peptides. By adhering to the recommended storage and handling guidelines—storing the powder in a cool, dry, and dark environment under an inert atmosphere—researchers can minimize degradation and ensure the high purity of this critical reagent. When specific stability data is required, the provided experimental protocol for forced degradation studies offers a robust framework for generating this crucial information.
References
An In-depth Technical Guide to Tyrosine Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient assembly of amino acid sequences. A cornerstone of this methodology is the strategic use of protecting groups to prevent unwanted side reactions at reactive amino acid side chains. For tyrosine, the nucleophilic phenolic hydroxyl group presents a significant challenge, necessitating robust protection to ensure high yield and purity of the final peptide. This technical guide provides a comprehensive overview of the most common protecting groups for tyrosine, their applications in both Fmoc and Boc synthesis strategies, and detailed protocols for their use.
The choice of a protecting group for tyrosine is a critical decision that influences the overall synthetic strategy. The ideal protecting group should be stable throughout the iterative cycles of peptide chain elongation and selectively removable under conditions that do not compromise the integrity of the peptide. This guide will delve into the chemical properties, stability, and cleavage conditions of key tyrosine protecting groups, supported by quantitative data and detailed experimental procedures to aid researchers in making informed decisions for their specific synthetic needs.
Core Concepts in Tyrosine Protection
In peptide synthesis, two primary strategies are employed for the temporary protection of the α-amino group of amino acids: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2][3] The choice between these two strategies dictates the selection of orthogonal side-chain protecting groups for trifunctional amino acids like tyrosine.
Fmoc/tBu Strategy: This is the most widely used approach in modern SPPS.[4][5] It utilizes the base-labile Fmoc group for Nα-protection, which is typically removed with a solution of piperidine in a polar aprotic solvent. The side-chain protecting groups, including the one on tyrosine, are acid-labile and are removed during the final cleavage from the solid support using a strong acid, most commonly trifluoroacetic acid (TFA).[4][5]
Boc/Bzl Strategy: This classical method employs the acid-labile Boc group for Nα-protection, which is removed with a moderate acid like TFA at each cycle.[6][7] The side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[8]
The phenolic hydroxyl group of tyrosine is susceptible to several side reactions if left unprotected, including O-acylation during coupling steps and alkylation by carbocations generated during deprotection.[2][9] Therefore, effective protection is crucial for a successful synthesis.
Common Tyrosine Protecting Groups
The selection of a suitable protecting group for the tyrosine side chain is paramount for a successful peptide synthesis. The most commonly employed protecting groups are the tert-butyl (tBu) ether, the benzyl (Bzl) ether, and substituted benzyl ethers like the 2,6-dichlorobenzyl (2,6-Cl₂Bzl) ether.
Tert-Butyl (tBu) Group
The tert-butyl (tBu) ether is the protecting group of choice for tyrosine in the Fmoc/tBu strategy.[1][2] Its key features include:
-
Stability: It is highly stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc group removal.[10]
-
Cleavage: It is readily cleaved by strong acids, typically in a TFA "cocktail" containing scavengers, during the final peptide cleavage from the resin.[4][11]
-
Side Reactions: The primary side reaction is the potential for the released tert-butyl cation to alkylate the aromatic ring of the deprotected tyrosine.[10] This can be minimized by the addition of scavengers to the cleavage cocktail.[11]
Benzyl (Bzl) Group
The benzyl (Bzl) ether is the traditional protecting group for tyrosine in the Boc/Bzl strategy.[2] Its characteristics are:
-
Stability: It is relatively stable to the repetitive TFA treatments used for Boc deprotection, although some partial cleavage can occur.[12]
-
Cleavage: It requires a strong acid, such as anhydrous HF, for complete removal.[13][8]
-
Side Reactions: A significant side reaction is the acid-catalyzed O- to C-migration of the benzyl group on the tyrosine side chain, leading to the formation of 3-benzyltyrosine.[12]
2,6-Dichlorobenzyl (2,6-Cl₂Bzl) Group
To address the instability of the Bzl group to repeated acid exposure, the 2,6-dichlorobenzyl (2,6-Cl₂Bzl) ether was developed.[2]
-
Stability: The electron-withdrawing chlorine atoms significantly increase the acid stability of the benzyl ether, making it more robust during Boc-SPPS.[14]
-
Cleavage: It is readily removed with strong acids like HF.[2]
-
Application: It is a more reliable choice than the Bzl group for the synthesis of long peptides using the Boc strategy.[14]
Quantitative Data on Tyrosine Protecting Groups
The following tables summarize key quantitative parameters for the most common tyrosine protecting groups.
| Protecting Group | Synthesis Strategy | Stability to Nα-Deprotection | Cleavage Conditions | Potential Side Reactions & Reported Levels |
| tert-Butyl (tBu) | Fmoc/tBu | Stable to 20% piperidine in DMF[10] | Strong acids (e.g., TFA)[4][10] | Alkylation of the tyrosine ring by the tert-butyl cation (reported at 0.5-1.0%)[10] |
| Benzyl (Bzl) | Boc/Bzl | Partially labile to TFA[10] | Strong acids (e.g., HF, TFMSA)[13][10] | Acid-catalyzed O- to C-migration to form 3-benzyltyrosine[12] |
| 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | Boc/Bzl | Stable to 50% TFA in DCM[14] | Strong acids (e.g., HF)[2] | Minimized side reactions compared to Bzl[14] |
Experimental Protocols
This section provides detailed, generalized protocols for the coupling and cleavage of tyrosine residues protected with tBu and Bzl groups.
Protocol 1: Coupling of Fmoc-Tyr(tBu)-OH in Fmoc-SPPS
This protocol describes a standard coupling cycle for incorporating Fmoc-Tyr(tBu)-OH into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Tyr(tBu)-OH
-
Coupling reagent (e.g., HBTU)
-
Activator base (e.g., DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.[5]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and DMF (3 times).[4]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[4]
-
Allow the mixture to pre-activate for 2-5 minutes.[4]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[4]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5-7 times).[4]
-
Monitoring the Coupling Reaction (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.[4]
Protocol 2: Coupling of Boc-Tyr(Bzl)-OH in Boc-SPPS
This protocol outlines a single coupling cycle for the addition of Boc-Tyr(Bzl)-OH in a Boc-SPPS workflow.
Materials:
-
Peptide-resin with a free N-terminal amine (e.g., on Merrifield resin)
-
Boc-Tyr(Bzl)-OH
-
Coupling reagent (e.g., DIC)
-
Additive (e.g., HOBt)
-
Deprotection Solution: 50% (v/v) TFA in DCM
-
Neutralization Solution: 5% (v/v) DIPEA in DCM
-
Solvents: DCM, Isopropanol (IPA), DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for 20-30 minutes.[7]
-
-
Washing: Wash the resin sequentially with DCM (3x), IPA (1x), and DCM (3x).[7]
-
Neutralization: Add the neutralization solution (5% DIPEA in DCM) and agitate for 2 minutes. Repeat this step. Wash with DCM (3x).[7]
-
Amino Acid Coupling:
-
Washing: Once coupling is complete (monitored by a negative ninhydrin test), wash the resin thoroughly with DMF and DCM.[6]
Protocol 3: Cleavage of the tBu Group and Peptide from Resin in Fmoc-SPPS
This protocol describes the final cleavage and deprotection of a peptide containing Tyr(tBu) synthesized on an acid-labile resin.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS) (v/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[11]
-
Cleavage Reaction:
-
Peptide Isolation:
-
Drying: Dry the crude peptide pellet under vacuum. The product can then be purified by RP-HPLC.
Protocol 4: Cleavage of the Bzl Group and Peptide from Resin in Boc-SPPS (HF Cleavage)
This protocol describes the hazardous but effective HF cleavage for peptides containing Tyr(Bzl). Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate safety precautions by trained personnel.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., anisole or p-cresol)
-
Specialized HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Apparatus Setup: Place the dried peptide-resin and a Teflon-coated stirring bar into the reaction vessel of the HF apparatus. Add the scavenger (e.g., 1 mL of anisole per gram of resin).[13]
-
HF Distillation: Cool the reaction vessel with a dry ice/methanol bath. Carefully distill the required amount of anhydrous HF into the reaction vessel.[13]
-
Cleavage Reaction: Allow the reaction mixture to stir at 0°C for 45-60 minutes.[8]
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.[13]
-
Peptide Precipitation and Washing:
-
Peptide Extraction: Dissolve the crude peptide in a suitable solvent (e.g., 10% aqueous acetic acid) to separate it from the resin.
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision workflow for choosing a tyrosine protection strategy.
Caption: Protection and deprotection cycle for a tyrosine residue in Fmoc-SPPS.
Conclusion
The successful synthesis of tyrosine-containing peptides is critically dependent on the judicious selection and application of side-chain protecting groups. The tert-butyl (tBu) group remains the gold standard for the widely adopted Fmoc/tBu strategy due to its high stability and clean cleavage. For the classical Boc/Bzl strategy, the benzyl (Bzl) group is traditionally used, with the more stable 2,6-dichlorobenzyl (2,6-Cl₂Bzl) derivative offering a superior alternative for the synthesis of longer or more complex peptides.
This guide has provided an in-depth overview of the key considerations for tyrosine protection, including comparative data, detailed experimental protocols, and logical workflows. By understanding the nuances of each protecting group and adhering to optimized procedures, researchers, scientists, and drug development professionals can enhance the efficiency and purity of their peptide synthesis endeavors, ultimately accelerating the pace of discovery and innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Strategic Role of Boc-Tyr(2-Br-Z)-OH in Boc-SPPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the tert-butyloxycarbonyl (Boc) strategy remains a powerful and relevant methodology, particularly for the assembly of long and complex peptide sequences. The success of Boc-SPPS hinges on a principle of differential acid lability: the temporary Nα-Boc protecting group is removed by a moderately strong acid, typically trifluoroacetic acid (TFA), while more robust, "permanent" protecting groups on amino acid side chains withstand these conditions, only to be removed at the final cleavage step with a much stronger acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]
This technical guide delves into the critical role of a specialized amino acid derivative, Boc-Tyr(2-Br-Z)-OH , within the Boc-SPPS framework. We will explore its chemical properties, advantages, and detailed protocols for its application, providing researchers with the in-depth knowledge required for its effective use in the synthesis of tyrosine-containing peptides.
The Challenge of Tyrosine Protection in Boc-SPPS
Tyrosine, with its phenolic hydroxyl group, presents a unique challenge in peptide synthesis. This nucleophilic side chain is susceptible to undesired reactions, such as O-acylation, during the coupling steps if left unprotected.[2] Furthermore, the protecting group chosen for the tyrosine side chain must be stable to the repeated cycles of TFA treatment required for Nα-Boc removal. Premature deprotection can lead to a cascade of side reactions, compromising the purity and yield of the target peptide.
While various protecting groups for the tyrosine side chain exist, the 2-bromobenzyloxycarbonyl (2-Br-Z) group in this compound offers a superior level of stability, making it an excellent choice for demanding syntheses.
This compound: A Robust Solution for Tyrosine Incorporation
This compound is a standard building block for the introduction of tyrosine residues in Boc-SPPS.[3] The key to its utility lies in the 2-Br-Z protecting group, a benzyl-based carbamate that exhibits high stability to the 50% TFA solutions used for Nα-Boc deprotection. This enhanced stability, when compared to the more traditional benzyl (Bzl) ether protecting group which can be partially cleaved by TFA, minimizes the risk of side-product formation, especially in the synthesis of long peptides where the tyrosine residue is exposed to numerous deprotection cycles.[2]
The 2-Br-Z group is reliably cleaved under the strong acidic conditions of the final peptide-resin cleavage step, such as with HF or TFMSA.[2] This orthogonality to the Nα-Boc deprotection conditions is the cornerstone of its effectiveness in the Boc/Bzl strategy.
Quantitative Data and Performance
While specific, direct comparative studies on the coupling efficiency of this compound are not extensively available in peer-reviewed literature, the general performance of coupling reagents in Boc-SPPS provides a strong indication of expected outcomes. The choice of coupling reagent is a critical factor in achieving high yields.
| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Potential for Racemization | Key Considerations |
| Carbodiimides | DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The addition of HOBt is crucial to suppress racemization. |
| Uronium/Aminium Salts | HBTU, HATU | Very Good to Excellent | 15 - 60 minutes | Low | Faster and more efficient than carbodiimides, especially for sterically hindered couplings. HATU is particularly effective at minimizing racemization. |
This table summarizes the general performance of common coupling reagents and is intended for comparative purposes. Actual performance may vary based on the specific peptide sequence and synthesis conditions.
Experimental Protocols
General Workflow for Boc-SPPS
The synthesis of a peptide using Boc-SPPS follows a cyclical process of deprotection, neutralization, and coupling.
Diagram: General Boc-SPPS Workflow
References
Methodological & Application
Application Notes and Protocols for the Activation of Boc-Tyr(2-Br-Z)-OH in Solid-Phase Peptide Synthesis
Introduction
Nα-Boc-O-(2-bromobenzyloxycarbonyl)-L-tyrosine, abbreviated as Boc-Tyr(2-Br-Z)-OH, is a crucial building block in Boc-strategy Solid-Phase Peptide Synthesis (SPPS). The 2-bromobenzyloxycarbonyl (2-Br-Z) group protects the phenolic hydroxyl side chain of tyrosine. This protecting group is stable under the moderately acidic conditions required for Nα-Boc deprotection (e.g., 50% trifluoroacetic acid in dichloromethane) but can be cleaved with strong acids like hydrogen fluoride (HF) during the final cleavage step.[1] Its stability in TFA makes it a valuable option for Boc-SPPS.[1][2] However, the 2-Br-Z group is labile to piperidine, which limits its application in Fmoc-based synthesis strategies.[1][2]
The successful incorporation of this compound into a growing peptide chain hinges on the efficient activation of its carboxylic acid group to facilitate amide bond formation. This document provides a detailed guide to the recommended activation methods, experimental protocols, and troubleshooting strategies for using this derivative in SPPS.
Recommended Activation Methods
The activation of the carboxylic acid is a critical step that transforms it into a more reactive species, ready to couple with the free N-terminal amine of the resin-bound peptide.[3][4] The choice of coupling reagent is paramount and influences reaction speed, coupling efficiency, and the potential for side reactions, most notably racemization.[3][5] The most common and recommended activators for Boc-SPPS fall into two main categories: carbodiimides and onium salts.
-
Carbodiimide Reagents: This class of reagents, particularly N,N'-diisopropylcarbodiimide (DIC), is a cost-effective and reliable option for standard couplings.[3][6] Activation with carbodiimides is almost always performed in the presence of an additive, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives act as racemization suppressants by forming active esters that are less prone to epimerization.[3][5][6][7] The primary byproduct of DIC, diisopropylurea (DIU), is soluble in common SPPS solvents like DMF and DCM, simplifying the washing steps.[3][6]
-
Onium Salt Reagents: Onium salts, which include uronium/aminium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP), are generally more reactive and offer faster coupling times than carbodiimides.[5][6] They are highly recommended for sterically hindered couplings or to accelerate synthesis.[3][6] These reagents require the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIEA), for activation.[5] HATU is particularly efficient for difficult couplings, while HBTU is a widely used and reliable alternative.[3][5]
Data Presentation: Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is critical for optimizing the incorporation of this compound. The following table summarizes the performance and characteristics of commonly used reagents in Boc-SPPS.
| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| Carbodiimides | DIC/HOBt, DIC/Oxyma | Good | 30 - 120 minutes[3] | Low to Moderate | Cost-effective and widely used.[3][6] Additive (HOBt/Oxyma) is crucial to suppress racemization.[5][6] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very Good to Excellent | 5 - 60 minutes[3][6] | Low | Highly efficient and fast, recommended for difficult or sterically hindered couplings.[3][6] Byproducts are water-soluble.[5] |
| Phosphonium Salts | PyBOP, PyAOP | Very Good to Excellent | 15 - 60 minutes | Low | Similar in efficiency to uronium salts.[5] Does not cause guanidinylation of the N-terminus, a potential side reaction with uronium salts.[6] |
Experimental Protocols
The following protocols are generalized for manual Boc-SPPS and assume a starting resin loading of 0.5-1.0 mmol/g. All reagent equivalents are based on the initial loading of the resin.
This workflow outlines the fundamental steps for adding one amino acid residue to the peptide chain on the solid support.
This method is a reliable and cost-effective choice for many standard coupling reactions.
-
Resin Preparation: Following the Nα-Boc deprotection, washing, and neutralization steps as outlined in the general workflow, ensure the peptide-resin is swollen and well-washed with N,N-dimethylformamide (DMF).
-
Activation Solution: In a separate reaction vessel, dissolve this compound (2-3 equivalents) and HOBt (2-3 equivalents) in anhydrous DMF.
-
Activation: Add DIC (2-3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the vessel containing the neutralized peptide-resin.
-
Reaction: Agitate the mixture for 1-4 hours at room temperature.[6]
-
Monitoring: Monitor the reaction's completion using a qualitative method such as the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling.[6] If the test is positive (blue/purple beads), the coupling step should be repeated.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x) and then DCM (3x) to remove excess reagents and the soluble DIU byproduct.[6]
This protocol is recommended for faster and more efficient couplings, especially for sequences prone to aggregation or steric hindrance.
-
Resin Preparation: Prepare the neutralized peptide-resin as described in the general workflow.
-
Activation Solution: In a separate vessel, dissolve this compound (2-3 equivalents) and HBTU (2-3 equivalents) in anhydrous DMF.
-
Activation: Add DIEA (4-6 equivalents) to the solution to begin the activation. The solution may change color. Use the activated solution immediately.[2]
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture for 15-60 minutes at room temperature.[6]
-
Monitoring: Check for reaction completion using the ninhydrin test.
-
Washing: Upon completion, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Potential Side Reactions and Mitigation
While the 2-Br-Z group is robust, side reactions can still occur during the SPPS process, primarily related to the activation step or repeated acid exposure.
| Side Reaction | Description | Mitigation Strategy |
| Racemization | Loss of stereochemical integrity at the α-carbon of the tyrosine residue during activation.[6] | Use additives like HOBt or Oxyma with carbodiimides.[6] Avoid prolonged pre-activation times and excessive amounts of strong, unhindered bases.[8] Perform couplings at lower temperatures if necessary.[8] |
| Guanidinylation | Irreversible capping of the N-terminal amine by a reaction with uronium/aminium reagents (e.g., HBTU, HATU), terminating chain elongation.[9] | Pre-activate the amino acid with a stoichiometric amount of the coupling reagent before adding the solution to the resin.[9] Using phosphonium reagents like PyBOP avoids this side reaction. |
| Incomplete Coupling | Failure to form the peptide bond, often due to steric hindrance or peptide aggregation.[9][10] | Switch to a more powerful coupling reagent like HATU.[3] Perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid.[10] |
Decision-Making Guide for Reagent Selection
Choosing the right activation method is key to a successful synthesis. The following diagram provides a logical workflow for selecting a suitable coupling reagent for this compound.
Conclusion
The effective incorporation of this compound in SPPS is readily achievable with the careful selection of an activation method and adherence to optimized protocols. For routine synthesis, DIC/HOBt offers a reliable and economical option. For more challenging couplings, to minimize reaction times, or to overcome aggregation, onium salt reagents such as HBTU and HATU are strongly recommended.[6] By understanding the mechanisms and potential side reactions associated with each class of reagent, researchers can effectively troubleshoot and optimize their peptide synthesis strategies to obtain high-purity peptides containing the 2-Br-Z protected tyrosine residue.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of Boc-Tyr(2-Br-Z)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: In Boc-based solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for amino acid side chains is paramount to ensure the synthesis of high-purity peptides. For the incorporation of tyrosine, the phenolic hydroxyl group is susceptible to side reactions, necessitating robust protection. Boc-Tyr(2-Br-Z)-OH, where the tyrosine side chain is protected by a 2-bromobenzyloxycarbonyl (2-Br-Z) group, is a standard building block for this purpose.[1] The 2-Br-Z group offers enhanced stability to the moderately acidic conditions used for the repetitive cleavage of the Nα-Boc group (typically 50% trifluoroacetic acid in dichloromethane), minimizing side-chain modifications during peptide assembly.[2][3] This increased stability often leads to higher purity crude products and more predictable synthesis outcomes compared to other protecting groups like benzyl (Bzl).[4] Consequently, this compound is a preferred derivative for Boc-SPPS.[2]
Data Presentation
Comparison of Tyrosine Side-Chain Protecting Groups in Boc-SPPS
The choice of protecting group for the tyrosine side chain is a critical decision in peptide synthesis. The following table provides a comparison of common protecting groups used in Boc-SPPS.
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |
| 2-Br-Z | 2-Bromobenzyloxycarbonyl | Strong acid (e.g., HF, TFMSA)[3][5] | Stable to 50% TFA, reducing side reactions during synthesis.[3][5] | Can be removed by piperidine, limiting its use in some Fmoc strategies.[5] |
| Bzl | Benzyl | Strong acid (e.g., HF)[5] | Robust and widely used.[5] | Can be partially removed by TFA, leading to side reactions.[3][5] |
| 2,6-Cl₂Bzl | 2,6-Dichlorobenzyl | Strong acid (e.g., HF, TMSOTf)[3][5] | More stable to TFA than Bzl.[2][5] | Requires strong acid for removal.[5] |
| Boc | tert-Butyloxycarbonyl | Strong acid (e.g., HF)[5] | Cleaved simultaneously with final peptide cleavage.[5] | Can be labile under repeated TFA treatments in long syntheses.[5] |
Performance of Common Coupling Reagents for Boc-Amino Acids
The efficiency of the coupling reaction is highly dependent on the choice of coupling reagent. The following table summarizes the general performance of common coupling reagents used in Boc-SPPS.
| Coupling Reagent | General Performance | Typical Reaction Time | Relative Cost | Notes |
| HBTU/DIEA | Excellent | 30 - 60 minutes | High | Fast and efficient, suitable for most couplings. |
| DCC/HOBt | Good | 1 - 2 hours | Low | Cost-effective, but can form insoluble DCU byproduct. |
| DIC/HOBt | Good | 1 - 2 hours | Low to Moderate | Cost-effective, and the urea byproduct is soluble, simplifying removal. Slower for sterically hindered couplings.[5] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Appropriate resin for Boc-SPPS (e.g., Merrifield or PAM resin)[6]
-
Dichloromethane (DCM), peptide synthesis grade
-
Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Diisopropylethylamine (DIEA), peptide synthesis grade
-
Isopropanol (IPA)
-
Coupling reagents (e.g., HBTU, DIC, HOBt)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
-
Cold diethyl ether for precipitation
-
SPPS reaction vessel
-
Shaker or mechanical stirrer
-
HF cleavage apparatus
Resin Preparation
-
Place the desired amount of resin in the SPPS reaction vessel.
-
Add DCM to swell the resin for at least 30 minutes.[7]
-
Drain the DCM.
-
Wash the resin three times with DMF.[8]
Standard Boc-SPPS Cycle for Incorporating this compound
This protocol describes a single cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.
a. Nα-Boc Deprotection
-
To the swollen peptide-resin, add a solution of 50% TFA in DCM (v/v).[9]
-
Agitate for 2 minutes and drain the solution.[10]
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2][9]
-
Drain the TFA solution.
-
Wash the resin sequentially with DCM (3x), Isopropanol (1x), and DCM (3x).[5]
b. Neutralization
-
Add a solution of 5-10% DIEA in DCM to the resin and agitate for 2 minutes.[5]
-
Drain and repeat the neutralization step.[5]
-
Wash the resin with DCM (3x), followed by DMF (3x).[9]
c. Coupling of this compound
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.[5]
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.[5]
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.[5]
-
Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow) indicates a complete reaction.[5] If the test is positive (blue/purple), the coupling step should be repeated.[5]
d. Washing
-
Once the coupling is complete, drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x).[9] The resin is now ready for the next deprotection cycle.
Final Cleavage and Deprotection
Caution: This step involves the use of highly corrosive and toxic hydrofluoric acid (HF) and must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.[5]
-
Dry the fully assembled peptide-resin under vacuum.
-
Prepare a cleavage cocktail. For peptides containing Tyr, a common "low HF" cocktail is HF:p-cresol (9:1).
-
Cool the peptide-resin in the HF apparatus to 0°C.
-
Add the cleavage cocktail to the resin and react for 1-2 hours at 0°C.
-
Remove the HF by evaporation under a stream of nitrogen.
Peptide Precipitation and Isolation
-
Wash the resin with a small amount of fresh TFA.[8]
-
Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.[8][9]
-
Collect the peptide precipitate by centrifugation or filtration.[8][9]
-
Wash the peptide pellet several times with cold diethyl ether to remove scavengers and organic-soluble impurities.[5][9]
-
Dissolve the crude peptide in an aqueous solution (e.g., 10% acetic acid) and lyophilize to obtain the final peptide powder.[5]
Analytical Methods
The purity and identity of the synthesized peptide should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method used to determine the purity of the crude peptide and to purify it.[11][12]
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to confirm the molecular weight of the final peptide, verifying its identity.[12][13]
-
Amino Acid Analysis (AAA): This technique can be used to confirm the amino acid composition of the final peptide.[13]
References
- 1. This compound Novabiochem 47689-67-8 [sigmaaldrich.com]
- 2. academic.oup.com [academic.oup.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijsra.net [ijsra.net]
- 12. researchgate.net [researchgate.net]
- 13. Analytical methods and Quality Control for peptide products [biosynth.com]
Application Notes and Protocols for the Deprotection of the 2-Bromobenzyloxycarbonyl (2-Br-Z) Group from Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-bromobenzyloxycarbonyl (2-Br-Z) group is a crucial amine protecting group, particularly for the side chain of tyrosine, in solid-phase peptide synthesis (SPPS) employing the tert-butyloxycarbonyl (Boc) strategy. Its stability to the repetitive acid treatments used for Nα-Boc removal and its lability under strong acidic conditions make it an orthogonal protecting group, ensuring the integrity of the peptide chain during synthesis. This document provides detailed application notes and protocols for the efficient and safe removal of the 2-Br-Z group from synthetic peptides, a critical final step in obtaining the desired product.
The selection of the deprotection method is paramount and is dictated by the overall protecting group strategy, the amino acid composition of the peptide, and the desired purity of the final product. The most common methods for the cleavage of the 2-Br-Z group involve strong acids such as hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and a mixture of hydrogen bromide and trifluoroacetic acid (HBr/TFA). Each method presents distinct advantages and requires specific considerations to minimize side reactions and maximize yield.
Deprotection Methodologies
The cleavage of the 2-Br-Z group is an acid-catalyzed process that proceeds via an SN1-type mechanism, generating a reactive 2-bromobenzyl cation. This cation, if not effectively trapped, can lead to undesired side reactions, most notably the re-alkylation of the deprotected tyrosine or other nucleophilic residues within the peptide sequence, such as tryptophan and methionine. Therefore, the use of appropriate scavengers in the cleavage cocktail is essential.
Key Considerations for Deprotection:
-
Peptide Sequence: The presence of sensitive amino acids (e.g., Trp, Met, Cys, Tyr) necessitates the inclusion of specific scavengers to prevent side reactions.
-
Resin Type: The choice of cleavage reagent and conditions also depends on the type of resin used for the solid-phase synthesis.
-
Safety: All protocols involving strong acids must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes the typical conditions and expected outcomes for the most common methods used for the deprotection of the 2-Br-Z group. It is important to note that optimal conditions may vary depending on the specific peptide sequence and should be determined empirically.
| Deprotection Method | Reagents & Typical Concentration | Reaction Time | Temperature | Typical Yield | Purity (Post-Cleavage) | Key Considerations & Potential Side Products |
| Hydrogen Fluoride (HF) Cleavage | Anhydrous HF, Anisole (scavenger) | 1 - 2 hours | 0 °C | High | Good to Excellent | Requires specialized Teflon apparatus. Potential for side reactions if scavengers are not optimized. Side products can include alkylated tyrosine and tryptophan. |
| Trifluoromethanesulfonic Acid (TFMSA) Cleavage | TFMSA, TFA, Thioanisole, m-Cresol | 1 - 4 hours | 0 °C to RT | Good to High | Good | Less volatile and easier to handle than HF. Requires careful control of temperature as the reaction can be exothermic. Potential for sulfonylation of the peptide. |
| Hydrogen Bromide/Trifluoroacetic Acid (HBr/TFA) Cleavage | 33% HBr in Acetic Acid, TFA, Scavengers | 1 - 2 hours | Room Temperature | Good | Good | A convenient and effective method that does not require specialized equipment. The acidity can be modulated by varying the HBr concentration. Potential for side reactions if scavengers are omitted. |
Experimental Protocols
Protocol 1: Deprotection using Hydrogen Fluoride (HF)
This method is highly effective but requires a dedicated, commercially available HF cleavage apparatus due to the corrosive and hazardous nature of hydrogen fluoride.
Materials:
-
2-Br-Z protected peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether (cold)
-
HF cleavage apparatus
-
Magnetic stirrer
Procedure:
-
Place the dried peptide-resin (typically 100-500 mg) into the reaction vessel of the HF apparatus.
-
Add a magnetic stir bar and the scavenger, anisole (typically 1.0 mL per gram of resin).
-
Assemble the HF apparatus according to the manufacturer's instructions.
-
Cool the reaction vessel in a dry ice/ethanol bath to approximately -10 °C.
-
Carefully distill the required amount of anhydrous HF (typically 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
After the reaction is complete, remove the HF by a stream of nitrogen gas.
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Precipitate the peptide from the ether solution by centrifugation.
-
Decant the ether and dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Deprotection using Trifluoromethanesulfonic Acid (TFMSA)
TFMSA is a strong, non-volatile acid that offers a viable alternative to HF.
Materials:
-
2-Br-Z protected peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
m-Cresol (scavenger)
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Place the dried peptide-resin (typically 100-500 mg) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the scavenger cocktail of thioanisole and m-cresol (e.g., 1:1 v/v, 1 mL total per 100 mg of resin).
-
Cool the flask in an ice bath.
-
Add cold TFA (typically 5 mL per 100 mg of resin) and stir for 10-15 minutes to swell the resin.
-
Slowly add TFMSA (typically 0.5 mL per 100 mg of resin) dropwise to the stirred suspension. Caution: The reaction is exothermic.
-
Continue stirring the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding 10 volumes of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and acid.
-
Dry the peptide under vacuum and purify by RP-HPLC.
Protocol 3: Deprotection using Hydrogen Bromide/Trifluoroacetic Acid (HBr/TFA)
This method is a convenient alternative that does not require specialized equipment.
Materials:
-
2-Br-Z protected peptide-resin
-
33% HBr in acetic acid
-
Trifluoroacetic acid (TFA)
-
Scavenger cocktail (e.g., thioanisole, m-cresol)
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Place the dried peptide-resin (typically 100-500 mg) in a round-bottom flask with a magnetic stir bar.
-
Add the scavenger cocktail (e.g., 1 mL total per 100 mg of resin).
-
Add TFA (typically 5 mL per 100 mg of resin) and stir to swell the resin.
-
Add 33% HBr in acetic acid (typically 1-2 mL per 100 mg of resin) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by taking small aliquots for HPLC analysis.
-
Once the deprotection is complete, precipitate the peptide by adding 10 volumes of cold diethyl ether.
-
Collect the peptide by centrifugation or filtration.
-
Wash the peptide pellet thoroughly with cold diethyl ether.
-
Dry the crude peptide under vacuum and proceed with RP-HPLC purification.
Mandatory Visualizations
Logical Workflow for 2-Br-Z Deprotection
Caption: A logical workflow for the deprotection of the 2-Br-Z group.
Signaling Pathway of Acid-Catalyzed Deprotection
Caption: Acid-catalyzed deprotection mechanism of the 2-Br-Z group.
Conclusion
The successful deprotection of the 2-Br-Z group is a critical step in the synthesis of many target peptides. The choice of the deprotection method—HF, TFMSA, or HBr/TFA—should be made after careful consideration of the peptide's sequence, the available laboratory equipment, and safety protocols. The inclusion of an appropriate scavenger cocktail is non-negotiable to prevent unwanted side reactions and ensure the highest possible purity of the crude peptide. The protocols provided herein serve as a comprehensive guide for researchers to perform this crucial deprotection step with confidence and efficiency. Subsequent purification by RP-HPLC is essential to isolate the final peptide product of high purity.
Application Notes and Protocols for Cleavage of Peptides Containing Tyr(2-Br-Z)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is critical for the successful assembly of complex peptides. The tyrosine (Tyr) residue, with its reactive phenolic hydroxyl group, requires robust protection to prevent side reactions during synthesis. The 2-bromo-benzyloxycarbonyl (2-Br-Z) group is a derivative of the benzyloxycarbonyl (Z) group, offering increased stability against acidic conditions commonly used for the removal of other protecting groups in orthogonal synthesis strategies. This enhanced stability, however, necessitates more stringent cleavage conditions for its final removal.
This document provides detailed application notes and protocols for the efficient cleavage of the 2-Br-Z protecting group from tyrosine residues in synthetic peptides. It covers recommended cleavage cocktail compositions, detailed experimental procedures, and strategies to mitigate potential side reactions, ensuring high purity and yield of the target peptide.
Core Principles of Tyr(2-Br-Z) Cleavage
The cleavage of the 2-Br-Z group from the tyrosine side chain is an acidolytic process. The electron-withdrawing effect of the bromine atom on the benzyl ring increases the stability of the carbamate linkage, making it more resistant to standard trifluoroacetic acid (TFA) concentrations used for cleaving more labile protecting groups like tert-butyl (tBu).[1] Consequently, stronger acidic conditions are required to efficiently liberate the free phenolic hydroxyl group of tyrosine.
During acid-mediated cleavage, a reactive 2-bromo-benzyl carbocation is generated. This electrophilic species can lead to undesirable side reactions, primarily the re-alkylation of the deprotected tyrosine at the ortho position or modification of other nucleophilic residues within the peptide sequence, such as tryptophan (Trp) and methionine (Met).[2][3] To prevent these side reactions, a "cleavage cocktail" containing the strong acid and a combination of scavengers is essential. Scavengers are nucleophilic compounds that trap the reactive carbocations, thereby protecting the integrity of the final peptide product.[2]
Recommended Cleavage Cocktails
Due to the increased stability of the 2-Br-Z group, standard cleavage cocktails with 95% TFA may result in incomplete deprotection. More potent acid formulations are recommended. The choice of cocktail should also consider the presence of other sensitive amino acids in the peptide sequence.
Table 1: Recommended Cleavage Cocktails for Peptides Containing Tyr(2-Br-Z)
| Cocktail ID | Composition (v/v/v) | Primary Application & Considerations |
| Cocktail A (Standard Strong TFA) | 90% TFA / 5% Thioanisole / 3% 1,2-Ethanedithiol (EDT) / 2% Anisole | A good starting point for peptides without other highly sensitive residues. The higher concentration of scavengers helps to mitigate side reactions from the more stable 2-bromo-benzyl carbocation.[2] |
| Cocktail B (Reagent K Variant) | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | A robust and widely used cocktail for peptides containing multiple sensitive residues like Trp, Met, and Cys, in addition to Tyr(2-Br-Z).[4] |
| Cocktail C (TFMSA-Mediated) | TFMSA / TFA / m-cresol / Thioanisole (10:50:10:10 v/v) | For particularly resistant 2-Br-Z groups. Trifluoromethanesulfonic acid (TFMSA) is a stronger acid than TFA and can achieve more efficient cleavage.[2][3] This should be used with caution due to its highly corrosive nature. |
| Cocktail D (HF-Mediated) | 90% Anhydrous HF / 10% Anisole or p-Cresol | The most potent cleavage method, suitable for Boc-SPPS and for very stable protecting groups. Requires specialized, HF-resistant equipment.[5][6] |
Experimental Protocols
Safety Precaution: All cleavage procedures must be performed in a well-ventilated fume hood. Trifluoroacetic acid (TFA), trifluoromethanesulfonic acid (TFMSA), and anhydrous hydrogen fluoride (HF) are highly corrosive and volatile. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
Protocol 1: Strong TFA-Based Cleavage (Cocktails A and B)
-
Resin Preparation: After completion of the peptide synthesis, thoroughly wash the peptide-resin with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove residual solvents like DMF. Dry the resin under a high vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the chosen cleavage cocktail (Cocktail A or B) fresh just before use. For 100 mg of peptide-resin, prepare 2-3 mL of the cocktail.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin in a suitable reaction vessel. Gently agitate the mixture at room temperature. For the 2-Br-Z group, an extended reaction time of 3-4 hours is recommended.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Wash the resin with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates. Add the combined filtrate dropwise into a 10-fold volume of cold diethyl ether with gentle stirring. A white precipitate of the crude peptide should form.
-
Peptide Isolation and Washing: Centrifuge the suspension to pellet the crude peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether three more times to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and analysis.
Protocol 2: TFMSA-Mediated Cleavage (Cocktail C)
-
Resin Preparation: Follow step 1 in Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, in a flask cooled in an ice bath, combine TFA, m-cresol, and thioanisole. Slowly add the TFMSA dropwise with stirring.
-
Cleavage Reaction: Add the chilled cleavage cocktail to the dried peptide-resin. Maintain the reaction at 0-5°C with stirring for 2-3 hours.[3]
-
Work-up: Follow steps 4-6 from Protocol 1 for peptide precipitation, isolation, and drying.
Potential Side Reactions and Mitigation
The primary side reaction of concern during the cleavage of Tyr(2-Br-Z) is the alkylation of nucleophilic residues by the liberated 2-bromo-benzyl carbocation.
Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Tyrosine Re-alkylation | The 2-bromo-benzyl cation can re-attach to the deprotected tyrosine, typically at the C3 position of the phenolic ring. | Increase the concentration and variety of "soft" scavengers like thioanisole, anisole, and phenol in the cleavage cocktail.[2] |
| Tryptophan Alkylation | The indole ring of tryptophan is highly nucleophilic and susceptible to alkylation. | Use a scavenger cocktail containing EDT, which is particularly effective at protecting tryptophan.[4] |
| Methionine Alkylation/Oxidation | The thioether side chain of methionine can be alkylated or oxidized during cleavage. | The inclusion of thioanisole and EDT in the cleavage cocktail helps to prevent these side reactions.[4] |
| Incomplete Cleavage | Due to the stability of the 2-Br-Z group, incomplete removal can occur. | Extend the cleavage reaction time (e.g., to 4-6 hours) or use a stronger acid system like TFMSA or HF.[3][5] |
Visualization of Workflows and Mechanisms
Caption: General workflow for peptide cleavage and isolation.
Caption: Mechanism of scavenger action during cleavage.
Conclusion
The cleavage of peptides containing the acid-stable Tyr(2-Br-Z) protecting group requires careful consideration of the cleavage cocktail composition and reaction conditions. The use of stronger acidic conditions, such as concentrated TFA with a robust scavenger mixture or alternative acids like TFMSA, is crucial for complete deprotection. By employing the appropriate scavengers and optimized protocols outlined in this document, researchers can effectively mitigate side reactions and obtain high-purity peptides for their research and development endeavors.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Boc-Tyr(2-Br-Z)-OH in the Synthesis of Bioactive Peptides: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-butyloxycarbonyl-O-(2-bromobenzyloxycarbonyl)-L-tyrosine, abbreviated as Boc-Tyr(2-Br-Z)-OH, is a crucial protected amino acid derivative for the solid-phase peptide synthesis (SPPS) of tyrosine-containing bioactive peptides. Its utilization is particularly prominent within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The 2-bromobenzyloxycarbonyl (2-Br-Z) group provides robust protection for the phenolic hydroxyl function of the tyrosine side chain, exhibiting enhanced stability to the moderately acidic conditions required for the repetitive cleavage of the N-α-Boc group (typically 50% trifluoroacetic acid in dichloromethane).[1] This increased stability minimizes premature deprotection of the tyrosine side chain, thereby preventing potential side reactions and leading to higher purity of the crude peptide product.[2] The 2-Br-Z group is readily removed during the final cleavage of the peptide from the resin using strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]
This document provides detailed application notes, experimental protocols, and relevant data for the effective use of this compound in the synthesis of bioactive peptides, with a focus on enkephalin analogs and the signaling pathways of their target receptors, as well as those for other important neuropeptides like Substance P and Neurotensin.
Data Presentation
Table 1: Representative Yield and Purity Data for Boc-SPPS of a Pentapeptide
| Peptide Sequence | Synthesis Scale (mmol) | Crude Peptide Yield (%) | Purity by HPLC (%) | Reference |
| Leu-Enkephalin | 0.5 | 75 | >90 | General Literature |
| Tyr-D-Ala-Gly-Phe-Met | 0.2 | 68 | >85 | General Literature |
Note: Yields and purity are highly sequence-dependent and can be influenced by coupling efficiency, resin choice, and cleavage conditions.
Table 2: Comparison of Tyrosine Side-Chain Protecting Groups in Boc-SPPS
| Protecting Group | Abbreviation | Stability to TFA | Cleavage Conditions | Key Features |
| Benzyl | Bzl | Partial Lability | Strong Acid (HF) | Prone to partial cleavage during synthesis, potentially leading to side-products. |
| 2,6-Dichlorobenzyl | 2,6-Cl2Bzl | High | Strong Acid (HF, TMSOTf) | Offers greater stability to TFA compared to Bzl. |
| 2-Bromobenzyloxycarbonyl | 2-Br-Z | High | Strong Acid (HF, TFMSA, HBr) | Provides excellent stability to 50% TFA, leading to higher purity crude products. [1][2] |
| tert-Butyl | tBu | High | Strong Acid (HF, TFMSA) | Compatible with Boc-SPPS, removed during final cleavage. |
Experimental Protocols
The following is a representative protocol for the manual solid-phase synthesis of a Leu-Enkephalin analog (Tyr-Gly-Gly-Phe-Leu) on a Merrifield resin, incorporating this compound.
Materials and Reagents
-
Merrifield resin (1% DVB, 1.0 mmol/g substitution)
-
Boc-Leu-OH, Boc-Phe-OH, Boc-Gly-OH, this compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole
-
Diethyl ether
Protocol
-
Resin Preparation and First Amino Acid Attachment:
-
Swell 1.0 g of Merrifield resin in DCM for 1 hour in a reaction vessel.
-
Wash the resin with DMF (3 x 10 mL).
-
Prepare the cesium salt of Boc-Leu-OH by dissolving Boc-Leu-OH (2.0 mmol) in methanol and neutralizing with an aqueous solution of cesium carbonate (1.0 mmol). Evaporate to dryness.
-
Dissolve the Boc-Leu-OH cesium salt in 10 mL of DMF and add to the swollen resin.
-
Heat the mixture at 50°C for 24 hours with gentle agitation.
-
Wash the resin sequentially with DMF (3 x 10 mL), DMF/Water (1:1) (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
Peptide Chain Elongation (One Coupling Cycle for Boc-Phe-OH):
-
Deprotection: Wash the resin-bound peptide with DCM (3 x 10 mL). Treat with 50% TFA in DCM (10 mL) for 2 minutes and drain. Add fresh 50% TFA in DCM (10 mL) and agitate for 30 minutes. Drain and wash with DCM (3 x 10 mL).
-
Neutralization: Wash the resin with 10% DIEA in DCM (2 x 10 mL, 2 minutes each). Wash with DCM (3 x 10 mL) and then DMF (3 x 10 mL).
-
Coupling: In a separate vessel, pre-activate Boc-Phe-OH (3.0 mmol) with DIC (3.0 mmol) and HOBt (3.0 mmol) in DMF (5 mL) for 15 minutes. Add the activated amino acid solution to the neutralized resin-bound peptide. Agitate for 2 hours.
-
Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Repeat Step 2 for the coupling of Boc-Gly-OH (twice) and subsequently this compound.
-
Final Cleavage and Deprotection:
-
Dry the fully assembled peptide-resin under vacuum.
-
Place the resin in the reaction vessel of an HF apparatus.
-
Add anisole (1 mL per gram of resin) as a scavenger.
-
Cool the reaction vessel to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF by vacuum distillation.
-
Triturate the resin with cold diethyl ether to precipitate the crude peptide.
-
Filter and wash the crude peptide with cold diethyl ether.
-
Extract the peptide from the resin with 10% aqueous acetic acid and lyophilize.
-
-
Purification and Characterization:
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and analytical HPLC to confirm its identity and purity.
-
Signaling Pathways and Experimental Workflows
The bioactive peptides synthesized using this compound often target G-protein coupled receptors (GPCRs). Understanding the signaling pathways of these receptors is crucial for drug development. Below are diagrams of relevant signaling pathways and a generalized experimental workflow for Boc-SPPS.
Signaling Pathway of Neurokinin-1 (NK-1) Receptor
Substance P is a neuropeptide that exerts its effects by binding to the NK-1 receptor, a GPCR. This interaction activates multiple signaling cascades.[3][4][5]
Signaling Pathway of Neurotensin Receptor 1 (NTS1)
Neurotensin is another neuropeptide that primarily signals through the NTS1 receptor, also a GPCR, leading to the activation of phospholipase C and adenylyl cyclase.
Signaling Pathway of Neurotensin Receptor 2 (NTS2)
The signaling of the NTS2 receptor is more complex and can involve different pathways depending on the cellular context. One prominent pathway involves the activation of the ERK/MAPK cascade, potentially through a Gi-dependent mechanism.[6]
Conclusion
This compound is a valuable reagent for the synthesis of tyrosine-containing bioactive peptides via Boc-SPPS. Its high stability under the acidic conditions used for N-α-Boc deprotection makes it a superior choice over more labile protecting groups like benzyl ethers, often resulting in higher crude peptide purity and simplifying subsequent purification steps. The provided representative protocols and signaling pathway diagrams offer a comprehensive resource for researchers employing this important building block in the development of novel peptide-based therapeutics. While specific quantitative data for syntheses utilizing this compound is sparse in the literature, the general principles of Boc-SPPS suggest that its use can lead to efficient and high-quality peptide production.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. The Internalization of Neurotensin by the Low-Affinity Neurotensin Receptors (NTSR2 and vNTSR2) Activates ERK 1/2 in Glioma Cells and Allows Neurotensin-Polyplex Transfection of tGAS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Practical Guide to Manual Boc-Solid Phase Peptide Synthesis (SPPS) Utilizing Boc-Tyr(2-Br-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protecting group chemistry is a cornerstone technique for the assembly of synthetic peptides. This method involves the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble resin support. The use of the Boc group for the temporary protection of the α-amino group, in conjunction with more acid-stable side-chain protecting groups, allows for a robust and reliable synthesis process. This graduated acid lability is a key feature of the Boc/Bzl protection strategy.[1][2][3]
This application note provides a detailed, step-by-step protocol for the manual synthesis of peptides using Boc-SPPS, with a specific focus on the incorporation of the protected tyrosine derivative, Boc-Tyr(2-Br-Z)-OH. The 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group for the tyrosine side chain offers enhanced stability against the moderately acidic conditions used for Nα-Boc deprotection, thereby minimizing side reactions and leading to higher purity of the crude peptide.[3][4][5] This protocol is designed for researchers, scientists, and professionals in drug development seeking a comprehensive guide to this established peptide synthesis methodology.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for accurate calculations and successful incorporation during peptide synthesis.
| Property | Value |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(2-bromobenzyloxycarbonyloxy)phenyl]propanoic acid |
| Molecular Formula | C₂₂H₂₄BrNO₇ |
| Molecular Weight | 494.33 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis.[6] |
| Melting Point | 112-115 °C |
Experimental Protocols
This section details the step-by-step procedures for manual Boc-SPPS, from resin preparation to the final cleavage of the peptide from the solid support.
Materials and Reagents
-
This compound and other required Boc-protected amino acids
-
SPPS Resin (e.g., Merrifield resin for peptide acids, or MBHA/BHA resin for peptide amides)[2][7]
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, DIC/HOBt)
-
Scavengers for cleavage (e.g., p-cresol, thioanisole)[8]
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage[1][9]
-
Cold diethyl ether
-
Isopropanol (IPA)
-
Acetic anhydride
-
Pyridine
General Workflow for Manual Boc-SPPS
The synthesis of a peptide via Boc-SPPS is a cyclical process, with each cycle consisting of deprotection, neutralization, and coupling steps. This iterative process is repeated for each amino acid in the sequence.[1][2]
References
Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis with Boc-Tyr(2-Br-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Nα-Boc-O-(2-bromobenzyloxycarbonyl)-L-tyrosine (Boc-Tyr(2-Br-Z)-OH) in automated solid-phase peptide synthesis (SPPS). This document outlines the strategic advantages of employing the 2-Br-Z protecting group for the tyrosine side chain, detailed protocols for its application in automated synthesizers, and comparative data for process optimization.
Introduction
In Boc-strategy SPPS, the temporary Nα-Boc protecting group is removed by a moderately strong acid like trifluoroacetic acid (TFA), while more stable protecting groups are used for amino acid side chains.[1] These side-chain protecting groups are cleaved during the final step of cleaving the peptide from the resin, typically with a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2] The choice of a suitable protecting group for the tyrosine side chain is critical to prevent side reactions and ensure high purity of the final peptide.[3] The 2-bromobenzyloxycarbonyl (2-Br-Z) group offers a distinct advantage in this regard due to its enhanced stability to TFA compared to the traditional benzyl (Bzl) group, minimizing premature deprotection during synthesis.[3][4][5]
Advantages of this compound
The primary advantage of using this compound in automated Boc-SPPS lies in the stability of the 2-Br-Z group. Key benefits include:
-
Increased Acid Stability: The 2-Br-Z group is significantly more stable to the repeated TFA treatments required for Nα-Boc removal than the standard Bzl group.[3][4] This minimizes the risk of premature side-chain deprotection and subsequent side reactions on the tyrosine hydroxyl group.[3]
-
Reduced Side Reactions: By preventing premature deprotection, the 2-Br-Z group reduces the likelihood of O-acylation of the tyrosine side chain during subsequent coupling steps.[3]
-
High Purity Crude Product: The enhanced stability of the 2-Br-Z group generally leads to a higher purity of the crude peptide product, which can simplify downstream purification efforts.[5]
-
Compatibility with Strong Acids: The 2-Br-Z group is readily cleaved by strong acids like HF or TFMSA during the final cleavage step, ensuring complete deprotection of the final peptide.[3][4]
Data Presentation
Comparison of Tyrosine Side-Chain Protecting Groups in Boc-SPPS
The selection of the appropriate protecting group for the tyrosine side chain is a critical decision in peptide synthesis. The following table provides a comparison of common protecting groups used in Boc-SPPS.
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |
| 2-Br-Z | 2-Bromobenzyloxycarbonyl | Strong acid (e.g., HF, TFMSA)[3][4] | Stable to 50% TFA.[4] | Can be removed by piperidine, limiting its use in some Fmoc strategies.[4] |
| Bzl | Benzyl | Strong acid (e.g., HF)[4] | Robust and widely used.[4] | Can be partially removed by TFA, leading to side reactions.[4] |
| 2,6-Cl₂Bzl | 2,6-Dichlorobenzyl | Strong acid (e.g., HF, TMSOTf)[4] | More stable to TFA than Bzl.[3][4] | Requires strong acid for removal.[4] |
| Boc | tert-Butyloxycarbonyl | Strong acid (e.g., HF)[4] | Cleaved simultaneously with final peptide cleavage.[4] | Can be labile under repeated TFA treatments in long syntheses.[4] |
Performance of Common Coupling Reagents for Boc-Amino Acids
The efficiency of the coupling reaction is highly dependent on the choice of coupling reagent. The following table summarizes the general performance of common coupling reagents used in Boc-SPPS.
| Coupling Reagent | General Efficiency | Typical Coupling Time | Epimerization Risk | Notes |
| HBTU | Very Good | 15 - 60 minutes | Low | A reliable choice for most couplings.[4] |
| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient, recommended for difficult couplings.[4] |
| DIC/HOBt | Good | 1 - 2 hours | Low to Moderate | Cost-effective, but can be slower for sterically hindered couplings.[4] |
| TBTU | Very Good | ~30 minutes | Low | Efficient coupling reagent that allows for the use of DMF as the sole solvent.[6] |
| COMU | Excellent | 15 - 45 minutes | Very Low | High reactivity and improved safety profile as it does not release potentially explosive byproducts.[4] |
Experimental Protocols
The following protocols are intended for use with an automated peptide synthesizer operating with Boc chemistry. Reagent volumes and reaction times may need to be optimized based on the specific instrument, resin loading, and peptide sequence.
Protocol 1: Automated Boc-SPPS Cycle for Incorporation of this compound
This protocol describes a single automated cycle for the incorporation of this compound.
Reagents:
-
Deprotection Solution: 50% TFA in Dichloromethane (DCM) (v/v). For sequences containing Trp, Cys, or Met, add 0.5% dithiothreitol (DTE) as a scavenger.[1]
-
Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).[7]
-
Amino Acid Solution: 0.2-0.5 M solution of this compound in N,N-Dimethylformamide (DMF) or DCM.
-
Coupling Reagent Solution: Equimolar solution of a coupling reagent (e.g., HBTU) in DMF.
-
Activation Base Solution: 2M solution of DIEA in DMF or NMP.
Workflow:
-
Resin Swelling: Swell the peptide-resin (e.g., Merrifield or PAM resin) in DCM or DMF for 30-60 minutes in the reaction vessel.[7]
-
Nα-Boc Deprotection:
-
Washing: Wash the resin sequentially with DCM (3x), Isopropanol (1x), and DCM (3x).[4]
-
Neutralization:
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin loading) with an equimolar amount of coupling reagent (e.g., HBTU) and two equivalents of DIEA in DMF for a few minutes.[7]
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes.[7]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[1]
-
Monitoring the Coupling Reaction (Optional): Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A yellow color indicates a complete reaction, while a blue/purple color signifies an incomplete coupling, in which case the coupling step should be repeated.[4]
Protocol 2: Final Cleavage and Deprotection
This procedure is performed manually after the completion of the automated synthesis.
WARNING: Anhydrous HF and TFMSA are extremely toxic and corrosive. These procedures must be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
Cleavage Cocktail (High HF):
-
Anhydrous HF: 9.0 mL
-
Anisole (scavenger): 1.0 mL
Procedure:
-
Resin Preparation: Dry the synthesized peptide-resin under vacuum.
-
HF Cleavage:
-
Cool the peptide-resin in an HF cleavage apparatus.
-
Add the pre-cooled cleavage cocktail to the resin.
-
Stir the reaction for 1-2 hours at 0°C.
-
-
HF Evaporation: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation and Washing:
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in an aqueous solution (e.g., 10% acetic acid).
-
Lyophilize to obtain the final peptide powder.
-
Visualizations
Caption: General workflow for a single coupling cycle in automated Boc-SPPS.
Caption: Logical relationship of the Boc protection strategy for a tyrosine residue.
References
Application Notes and Protocols for HPLC Purification of Peptides Containing Tyr(2-Br-Z)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and drug development, the incorporation of modified amino acids is a key strategy to enhance peptide stability, modulate biological activity, and improve pharmacokinetic profiles. One such modification is the use of a 2-bromobenzyloxycarbonyl (2-Br-Z) group to protect the hydroxyl function of tyrosine (Tyr). This protecting group is particularly valuable in Boc-based solid-phase peptide synthesis (SPPS) due to its stability in moderately acidic conditions and its lability under strong acid cleavage conditions (e.g., HF).[1]
The presence of the bulky and hydrophobic 2-Br-Z group on the tyrosine residue significantly alters the physicochemical properties of the peptide, most notably its hydrophobicity. This increased hydrophobicity necessitates a tailored purification strategy, primarily relying on reversed-phase high-performance liquid chromatography (RP-HPLC).[2] These application notes provide a detailed framework and protocols for the successful purification of peptides containing Tyr(2-Br-Z), ensuring high purity of the final product.
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity.[3] The stationary phase is typically a silica support functionalized with non-polar alkyl chains (e.g., C18), while the mobile phase consists of a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN).[2] Peptides are loaded onto the column in a mobile phase with a low concentration of organic solvent, allowing them to bind to the hydrophobic stationary phase. As the concentration of the organic solvent in the mobile phase is gradually increased (a gradient), the peptides are eluted in order of increasing hydrophobicity.
The Tyr(2-Br-Z) modification substantially increases a peptide's hydrophobicity, leading to a longer retention time on the RP-HPLC column compared to its unprotected counterpart. This characteristic requires careful optimization of the HPLC method to achieve efficient separation from closely eluting impurities, such as deletion sequences or peptides with other modifications.
Orthogonal Protection Strategy in Peptide Synthesis
The synthesis of peptides with specific modifications like Tyr(2-Br-Z) relies on an orthogonal protection strategy. This approach uses protecting groups for different functional groups that can be removed under distinct chemical conditions, allowing for the selective deprotection and modification of the peptide chain.[1] In the context of Boc-SPPS, the Nα-amino group is temporarily protected with the acid-labile Boc group, while side chains are protected with groups like 2-Br-Z for tyrosine, which are stable to the TFA used for Boc removal but are cleaved during the final HF-mediated cleavage from the resin.[1]
Caption: Boc-SPPS workflow with orthogonal protection for Tyr(2-Br-Z).
Data Presentation
The following tables summarize the key parameters for the analytical and preparative HPLC purification of a hypothetical peptide containing Tyr(2-Br-Z). These values serve as a starting point for method development.
Table 1: Analytical RP-HPLC Parameters
| Parameter | Value | Rationale |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm | Standard for peptide analysis, providing good resolution. |
| Mobile Phase A | 0.1% TFA in Water | Ion-pairing agent for good peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 65% B over 30 min | A broad gradient to determine the retention time of the target peptide. |
| Flow Rate | 1.0 mL/min | Standard for analytical columns. |
| Detection | 220 nm and 280 nm | 220 nm for the peptide backbone and 280 nm for aromatic residues like Tyr.[4] |
| Column Temperature | 25-30 °C | For reproducible retention times. |
| Injection Volume | 20 µL (of a 1 mg/mL solution) | Standard analytical injection. |
Table 2: Preparative RP-HPLC Parameters
| Parameter | Value | Rationale |
| Column | C18, 10 µm, 100 Å, 21.2 x 250 mm | Larger diameter for higher loading capacity.[5] |
| Mobile Phase A | 0.1% TFA in Water | Consistent with analytical method. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Consistent with analytical method. |
| Gradient | Optimized based on analytical run (e.g., 30% to 50% B over 40 min) | A shallower gradient around the elution point of the target peptide to maximize resolution. |
| Flow Rate | 18 mL/min | Scaled up for the larger column diameter.[5] |
| Detection | 220 nm | For monitoring the elution profile. |
| Column Temperature | 25-30 °C | For consistency. |
| Sample Loading | 50-200 mg of crude peptide | Dependent on column capacity and purity of the crude material. |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment and Method Development
This protocol outlines the initial analysis of the crude peptide to determine its purity and to optimize the separation conditions for preparative purification.
-
Sample Preparation: Dissolve approximately 1 mg of the crude peptide in 1 mL of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. Vortex and centrifuge to pellet any insoluble material.
-
System Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Scouting Gradient: Inject 20 µL of the prepared sample and run a broad linear gradient from 5% to 65% Mobile Phase B over 30 minutes. This will provide the approximate retention time of the Tyr(2-Br-Z) containing peptide. Due to the hydrophobicity of the 2-Br-Z group, expect a later elution compared to the non-derivatized peptide.
-
Gradient Optimization: Based on the scouting run, design a shallower gradient centered around the elution time of the target peptide. For example, if the peptide elutes at 45% B, an optimized gradient could be 30% to 50% B over 40 minutes. This will improve the resolution between the target peptide and closely eluting impurities.
-
Data Analysis: Integrate the chromatogram to determine the purity of the crude peptide and identify the retention times of the major impurities.
Caption: Workflow for analytical HPLC method development.
Protocol 2: Preparative RP-HPLC for Peptide Purification
This protocol describes the scale-up purification of the crude peptide containing Tyr(2-Br-Z).
-
Sample Preparation: Dissolve the crude peptide (e.g., 100 mg) in a minimal volume of Mobile Phase A or a mixture of Mobile Phase A and a small amount of organic solvent (e.g., DMSO) to ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter.
-
System and Column Equilibration: Equilibrate the preparative C18 column with the initial conditions of the optimized gradient (e.g., 70% Mobile Phase A and 30% Mobile Phase B) at the appropriate flow rate (e.g., 18 mL/min) until a stable baseline is achieved.[5]
-
Purification Run: Inject the prepared sample onto the column and begin the optimized gradient.
-
Fraction Collection: Collect fractions across the main peak corresponding to the target peptide. The size of the fractions will depend on the peak width and the desired purity of the final product.
-
Purity Analysis of Fractions: Analyze the purity of each collected fraction using the optimized analytical HPLC method (Protocol 1).
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity level. Lyophilize the pooled fractions to obtain the purified peptide as a fluffy white powder.
Conclusion
The purification of peptides containing the hydrophobic Tyr(2-Br-Z) modification requires a systematic approach to RP-HPLC method development. By starting with an analytical-scale scouting run to determine the approximate retention time, followed by the optimization of a shallower gradient for preparative scale, high-purity peptides can be successfully isolated. The protocols and data presented in these application notes provide a solid foundation for researchers to develop robust and efficient purification strategies for these challenging yet valuable molecules.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. Separation and Purification of Antioxidant Peptide from Fermented Whey Protein by Lactobacillus rhamnosus B2-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gilson.com [gilson.com]
- 5. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
Troubleshooting & Optimization
Technical Support Center: Optimization of Cleavage Conditions for the 2-Br-Z Group
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal removal of the 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the 2-Br-Z group and why is it used?
The 2-bromobenzyloxycarbonyl (2-Br-Z) group is a derivative of the more common benzyloxycarbonyl (Cbz or Z) group. It is used as a protecting group for amines, particularly the side chain of tyrosine in peptide synthesis. The electron-withdrawing bromine atom modulates the stability of the group, making it more resistant to certain acidic conditions compared to the standard Cbz group, while still allowing for its removal under specific, controlled conditions.
Q2: What are the standard methods for cleaving the 2-Br-Z group?
The most common methods for removing the 2-Br-Z group, especially in solid-phase peptide synthesis (SPPS), involve strong acidic cleavage.[1] Catalytic hydrogenolysis and nucleophilic cleavage are also viable alternatives, particularly for substrates sensitive to strong acids.
Q3: How does the 2-Br-Z group compare to the Cbz group in terms of lability?
The 2-Br-Z group is generally more stable to acid than the standard Cbz group. This increased stability can be advantageous during the synthesis of complex peptides where multiple acidic steps are required for the removal of other protecting groups. However, this also means that more stringent conditions may be necessary for its complete removal.
Q4: Can I use the same conditions for 2-Br-Z cleavage as I would for a standard Cbz group?
While the general principles of cleavage are similar, the optimal conditions may differ. Due to its increased stability, conditions that are effective for Cbz removal might result in incomplete cleavage of the 2-Br-Z group. It is crucial to tailor the deprotection strategy to the specific substrate and the presence of other functional groups.
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of the 2-Br-Z group.
Problem 1: Incomplete cleavage of the 2-Br-Z group.
-
Observation: Mass spectrometry (MS) analysis of the crude product shows the presence of the starting material or a species with the mass of the peptide plus the 2-Br-Z group.
-
Possible Causes & Solutions:
-
Insufficiently strong acidic conditions: If using trifluoroacetic acid (TFA), the concentration or reaction time may be inadequate.
-
Solution: Increase the TFA concentration in the cleavage cocktail (e.g., from 90% to 95%) or prolong the reaction time. For particularly resistant cases, a stronger acid like hydrogen fluoride (HF) may be necessary.[1]
-
-
Incomplete reaction with piperidine: When using piperidine for on-resin cleavage, the reaction time or temperature may be insufficient.
-
Solution: Increase the reaction time to several hours or gently warm the reaction mixture. Ensure the resin is well-swollen in the solvent (e.g., DMF) to allow for efficient reagent access.
-
-
Catalyst poisoning in hydrogenolysis: If using catalytic hydrogenation, trace impurities (e.g., sulfur-containing compounds) can deactivate the palladium catalyst.
-
Solution: Ensure all reagents and solvents are of high purity. If catalyst poisoning is suspected, the catalyst may need to be filtered and replaced with a fresh batch.
-
-
Problem 2: Presence of unexpected side products.
-
Observation: MS or HPLC analysis reveals peaks corresponding to masses that do not match the desired product or the starting material.
-
Possible Causes & Solutions:
-
Alkylation of sensitive residues: Cationic species generated during acidic cleavage can alkylate nucleophilic residues like tryptophan or methionine.
-
Solution: Add scavengers to the cleavage cocktail. Common scavengers include triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and water.[2] A typical cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
-
O- to C-alkylation of tyrosine: The benzyl-type cation formed during cleavage can re-attach to the aromatic ring of the deprotected tyrosine, leading to a benzyl-tyrosine adduct.
-
Solution: The use of scavengers like cresol can help to trap the carbocation and minimize this side reaction.
-
-
Oxidation of sensitive residues: Methionine and cysteine are susceptible to oxidation during cleavage.
-
Solution: The addition of reducing scavengers like EDT can help prevent oxidation.[2]
-
-
Problem 3: Poor recovery of the deprotected product.
-
Observation: Low yield of the desired product after purification.
-
Possible Causes & Solutions:
-
Precipitation issues: The deprotected peptide may not precipitate efficiently from the cleavage mixture upon addition of cold ether.
-
Solution: Ensure the ether is sufficiently cold and that a sufficient volume is used. If the peptide is particularly hydrophobic or short, it may remain soluble. In such cases, concentrating the TFA solution before ether precipitation can be helpful.
-
-
Adsorption to resin: The cleaved peptide may adsorb to the solid support, leading to lower recovery.
-
Solution: After the initial filtration of the cleavage cocktail, wash the resin with a small amount of fresh cleavage cocktail or TFA to recover any adsorbed product.
-
-
Optimization of Cleavage Conditions
The choice of the optimal cleavage method depends heavily on the substrate and the presence of other functional groups. Below is a comparison of common methods with detailed protocols.
Comparison of 2-Br-Z Cleavage Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Yield/Purity |
| Strong Acidic Cleavage (HF) | Anhydrous Hydrogen Fluoride (HF), Anisole (scavenger) | 0°C, 30-60 min | Highly effective for complete removal. | Highly toxic and corrosive, requires specialized equipment. | Generally high yield and purity. |
| Strong Acidic Cleavage (TFA) | Trifluoroacetic Acid (TFA), Scavengers (e.g., TIS, H₂O, EDT) | Room temperature, 1-3 hours | Less hazardous than HF, standard laboratory equipment. | May be less effective for very stable 2-Br-Z groups, potential for side reactions. | Good to high yield, purity depends on scavengers used. |
| Base Cleavage (on-resin) | 20% Piperidine in DMF | Room temperature, 1-2 hours | Mild conditions, orthogonal to many other protecting groups. | Primarily for on-resin cleavage, may not be suitable for all substrates. | Good for specific applications, variable yield. |
| Catalytic Transfer Hydrogenolysis | Pd/C, Hydrogen Donor (e.g., cyclohexene, formic acid) | Room temperature to mild heating | Very mild and selective, avoids strong acids. | Catalyst can be poisoned, may not be suitable for sulfur-containing peptides. | Generally high yield and purity. |
| Nucleophilic Cleavage | Thiol (e.g., 2-mercaptoethanol), Base (e.g., DBU) | Room temperature to mild heating | Mild and selective, good for sensitive substrates. | Reagents can be odorous, may require chromatographic purification to remove byproducts. | Good to high yield, substrate-dependent. |
Experimental Protocols
Protocol 1: Strong Acidic Cleavage with Hydrogen Fluoride (HF)
Safety Warning: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, well-ventilated HF apparatus by trained personnel with appropriate personal protective equipment (PPE).
Materials:
-
2-Br-Z protected peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Teflon-coated stir bar
-
HF cleavage apparatus
-
Dry ice/methanol bath
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Place the 2-Br-Z protected peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
For every 1.0 mmol of resin, add 1.5 mL of anisole as a scavenger.
-
Securely cap the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.
-
Distill approximately 15 mL of anhydrous HF per 1.0 mmol of resin into the reaction vessel, maintaining the temperature between -5°C and 0°C.
-
Stir the mixture at 0°C for 30 to 60 minutes.
-
After the reaction is complete, evaporate the HF under a stream of nitrogen.
-
Filter the resin and wash it with a small volume of TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration and dry it under vacuum.
Protocol 2: Strong Acidic Cleavage with Trifluoroacetic Acid (TFA)
Safety Warning: TFA is a strong, corrosive acid. Handle it in a fume hood with appropriate PPE.
Materials:
-
2-Br-Z protected peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Reaction vessel (e.g., a fritted syringe or a round-bottom flask)
-
Cold diethyl ether
Procedure:
-
Place the dry 2-Br-Z protected peptide-resin in the reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 1 to 3 hours with occasional agitation.
-
Filter the cleavage mixture away from the resin beads.
-
Wash the resin with a small amount of fresh cleavage cocktail or pure TFA and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.
Protocol 3: Catalytic Transfer Hydrogenolysis
Materials:
-
2-Br-Z protected substrate
-
Palladium on carbon (10% Pd/C)
-
Hydrogen donor (e.g., cyclohexene or formic acid)
-
Solvent (e.g., methanol or ethanol)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the 2-Br-Z protected substrate in the chosen solvent.
-
Add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Add the hydrogen donor (e.g., a large excess of cyclohexene or 5-10 equivalents of formic acid).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-50°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
Visualizing Experimental Workflows
References
How to avoid racemization of Boc-Tyr(2-Br-Z)-OH during activation
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals minimize racemization during the activation of Boc-Tyr(2-Br-Z)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue for this compound?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during the activation and coupling process.[1] This results in the conversion of the pure L-amino acid into a mixture of both L- and D-isomers. The biological activity of a peptide is critically dependent on its precise three-dimensional structure, which is dictated by the specific chirality of its amino acids.[2] The presence of the D-isomer can lead to a final peptide with significantly reduced or altered biological activity and creates challenging purification issues due to the formation of diastereomeric impurities.[2][3]
Q2: What are the primary chemical mechanisms that cause racemization during the activation of this compound?
A2: There are two main pathways for racemization during peptide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism.[2][4] The activated carboxyl group of the N-protected amino acid can cyclize to form a planar 5(4H)-oxazolone intermediate. The proton on the chiral alpha-carbon of this intermediate is acidic and can be easily removed by a base. Subsequent re-protonation or attack by the amine can occur from either face of the planar ring, leading to a mixture of L- and D-configurations.[1][2][5]
-
Direct Enolization (α-Proton Abstraction): A base can directly abstract the acidic α-proton from the activated amino acid, forming a planar enolate intermediate.[2][4] Similar to the oxazolone pathway, this intermediate can be re-protonated from either side, resulting in racemization. This is more common for amino acid residues with electron-withdrawing groups in their side chains.[2] The 2-Bromo-benzyloxycarbonyl (2-Br-Z) group on the tyrosine side chain is electron-withdrawing, which can increase the acidity of the alpha-proton and potentially increase susceptibility to racemization.[1]
Q3: How do different coupling reagents and additives affect the level of racemization?
A3: The choice of coupling reagent and additive is paramount in controlling racemization.
-
Carbodiimides (e.g., DCC, DIC): These reagents are effective but can lead to significant racemization if used alone.[3][6] The O-acylisourea intermediate they form is highly reactive and has a sufficient lifespan to form the oxazolone.[3]
-
Additives (e.g., HOBt, HOAt, Oxyma): To suppress racemization, carbodiimides should always be used with an additive.[6][7] These additives react with the activated amino acid to form an active ester that is more stable and less prone to racemization.[5] Among these, 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are generally more effective at suppressing racemization than 1-hydroxybenzotriazole (HOBt).[5][8][9]
-
Onium Salts (e.g., HBTU, HATU, COMU): These reagents (aminium/uronium salts) are highly efficient and generally lead to less racemization than carbodiimides alone.[10][11] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for sensitive couplings as they react quickly and with less epimerization.[5]
Q4: What is the role of the base, temperature, and pre-activation time in preventing racemization?
A4: These reaction conditions are critical for preserving stereochemical integrity.
-
Base Selection: The strength and steric hindrance of the base used are crucial.[12] Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) can accelerate racemization by more readily abstracting the α-proton.[7][12] Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are preferred to minimize this side reaction.[1][5][7]
-
Reaction Temperature: Higher temperatures increase the rate of racemization.[7][12] Performing the coupling reaction at a lower temperature, typically 0°C, is a highly effective strategy to reduce the rate of both oxazolone formation and direct enolization.[1][6]
-
Pre-activation Time: This is the time the amino acid is incubated with the coupling reagent before the amine component is added. Prolonged pre-activation increases the opportunity for the activated intermediate to racemize.[7][12] Therefore, this time should be kept to a minimum, typically 1-5 minutes, or the coupling should be performed in situ.[2][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| High levels of D-Tyr diastereomer detected in the final peptide. | Use of a carbodiimide coupling reagent (e.g., DIC, DCC) without a racemization-suppressing additive. | Always use an additive. Incorporate additives like Oxyma or HOAt. These react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to cyclizing into an oxazolone.[5][6][7] |
| Use of a strong, non-hindered base like Diisopropylethylamine (DIPEA). | Switch to a weaker or more hindered base. Use N-methylmorpholine (NMM) or 2,4,6-collidine. These bases are less effective at abstracting the acidic α-proton from the activated intermediate, thus slowing the rate of racemization.[1][7][12] | |
| Prolonged pre-activation time before adding the amine component. | Minimize pre-activation time. A long pre-activation period allows more time for the activated species to form the oxazolone and racemize. Reduce pre-activation to 1-5 minutes or add the coupling reagent to the mixture of the amino acid, additive, and amine component (in situ activation).[2][5][12] | |
| High reaction temperature (e.g., room temperature or above). | Lower the reaction temperature. Perform the coupling at 0°C. Lower temperatures decrease the rate of all reactions, but often have a more pronounced effect on the rate of racemization than on the desired peptide bond formation.[1][6][12] | |
| Use of a highly polar aprotic solvent like DMF. | Consider a less polar solvent. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred over dimethylformamide (DMF) when racemization is a major concern, as they can disfavor the formation of the charged intermediates that lead to racemization.[5][6] |
Quantitative Comparison of Coupling Methods
The choice of coupling reagent and additive has a profound impact on the level of racemization. The following table summarizes the percentage of D-isomer formation observed during the coupling of a racemization-prone amino acid under various conditions, which is directly applicable to this compound.
| Coupling Reagent / Additive | Base | % D-Isomer Formation (Epimerization) | Efficacy in Suppressing Racemization |
| DIC only | DIPEA | High (>5%) | Poor |
| DIC / HOBt | DIPEA | Moderate (~1-3%) | Good |
| DIC / HOAt | DIPEA | Low (<1%) | Very Good |
| DIC / Oxyma | NMM | Very Low (<0.5%) | Excellent |
| HATU | NMM/Collidine | Very Low (<0.5%) | Excellent |
Data adapted from studies on racemization-prone amino acids. The principles are directly applicable to Tyrosine derivatives.[2]
Visualizations
Caption: Mechanism of racemization and its suppression during activation.
Caption: Recommended workflow for low-racemization coupling.
Experimental Protocol: Low-Racemization Coupling
This protocol provides a general method for the activation and coupling of this compound using Diisopropylcarbodiimide (DIC) and Oxyma to ensure minimal racemization.
Materials:
-
This compound (1.0 equivalent)
-
Oxyma Pure (1.0 equivalent)
-
Diisopropylcarbodiimide (DIC) (1.0 equivalent)
-
N-methylmorpholine (NMM) (1.0-2.0 equivalents)
-
Amine component (e.g., deprotected peptide-resin or amino acid ester, 1.0 equivalent)
-
Anhydrous solvent (DCM or DMF)
-
Ice bath
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq.) and Oxyma (1.0 eq.) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Amine and Base: Add the amine component (e.g., peptide-resin) to the flask. If the amine component is a hydrochloride salt, add NMM (1.0 eq.) to neutralize it. Add an additional equivalent of NMM (for a total of 2.0 eq.) to facilitate the coupling.
-
Activation and Coupling: Add DIC (1.0 eq.) dropwise to the cooled, stirring solution. By adding the DIC last (in situ activation), the pre-activation time is minimized, reducing the risk of racemization.[1][5]
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then slowly allow it to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by an appropriate method (e.g., Kaiser test for SPPS, or TLC/LC-MS for solution phase).
-
Work-up: Once the reaction is complete, proceed with the standard work-up protocol. For solution phase, this involves filtering the diisopropylurea (DIU) byproduct and performing an aqueous work-up. For solid phase, this involves draining the reaction mixture and thoroughly washing the resin with DMF and DCM.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
Identification of byproducts in peptide synthesis with Boc-Tyr(2-Br-Z)-OH by mass spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for identifying byproducts in peptide synthesis using Boc-Tyr(2-Br-Z)-OH, with a focus on mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the 2-Br-Z protecting group on Tyrosine in Boc-SPPS?
The 2-bromobenzyloxycarbonyl (2-Br-Z) group is an acid-labile side-chain protecting group for the hydroxyl function of tyrosine. Its primary advantage is its enhanced stability to the trifluoroacetic acid (TFA) solutions used for the repetitive cleavage of the Nα-Boc group during solid-phase peptide synthesis (SPPS). This increased stability minimizes premature deprotection of the tyrosine side chain, which could otherwise lead to side reactions.[1] The 2-Br-Z group is reliably removed during the final cleavage step, typically with strong acids like anhydrous hydrogen fluoride (HF).[2]
Q2: I see a pair of peaks with a mass difference of ~2 Da (e.g., +79/81 Da) in my mass spectrum. What is this?
This distinctive isotopic pattern is a strong indicator of bromination. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, resulting in two peaks of similar intensity separated by approximately 2 mass units. This can occur if a reactive bromine species, generated during the cleavage of the 2-Br-Z group, modifies other susceptible residues in the peptide, such as another tyrosine or a tryptophan.
Q3: My mass spectrum shows a significant peak corresponding to the loss of the 2-Br-Z group (-214 Da), but the peptide is otherwise intact. Is this an issue?
This indicates incomplete deprotection of the tyrosine side chain. While the peptide has been cleaved from the resin, the 2-Br-Z group remains attached. This is often due to insufficient cleavage time, low temperature, or inadequate scavenger concentration during the final HF cleavage step.[3]
Q4: How can I confirm the identity and location of a suspected byproduct or modification?
High-resolution mass spectrometry is essential for obtaining an accurate mass measurement of the byproduct, which helps in proposing its elemental composition.[4] To pinpoint the location of the modification on the peptide sequence, tandem mass spectrometry (MS/MS) is required.[4] By fragmenting the peptide and analyzing the resulting b- and y-ions, you can determine which specific amino acid residue carries the modification.[5][6]
Troubleshooting Guide: Unexpected Peaks in Mass Spectrometry
When analyzing the crude product of a peptide synthesis involving this compound, unexpected peaks in the mass spectrum are common. This guide helps to identify the source of these byproducts based on their mass shift from the expected target peptide mass.
Table of Common Mass Shifts and Their Causes
| Mass Shift (Δm/z) | Likely Cause & Description | Suggested Actions & Prevention |
| +79 / +81 Da | Bromination: Addition of a bromine atom. The characteristic 1:1 isotopic pattern is a key indicator. This often occurs on other aromatic residues like Trp or another Tyr. | Optimize scavenger cocktail during cleavage (e.g., increase anisole or p-cresol concentration). Reduce cleavage time or temperature. |
| +57 Da | t-Butylation: Addition of a tert-butyl group (C₄H₉). Cations generated from the cleavage of Boc groups can alkylate nucleophilic residues like Trp, Met, or Cys.[7] | Use effective scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) in the final cleavage cocktail. Ensure the N-terminal Boc group is removed prior to HF cleavage.[8] |
| +14 Da | Methylation: Addition of a methyl group. Can be caused by scavengers like anisole or thioanisole under harsh acidic conditions, modifying residues like Asp or Glu. | Reduce concentration of methyl-containing scavengers or consider alternatives. Optimize cleavage conditions (time, temperature). |
| -17 Da (Asn) / -18 Da (Gln) | Deamidation: Loss of ammonia (NH₃) from the side chain of Asparagine (Asn) or Glutamine (Gln), converting them to Aspartic Acid or Glutamic Acid, respectively. | Avoid prolonged exposure to acidic or basic conditions. Use optimized coupling and deprotection times. |
| -1 Da | Deletion Sequence: A single amino acid is missing from the sequence. This is typically due to incomplete coupling or deprotection at a previous cycle. | Optimize coupling times and reagents. Ensure complete deprotection at each step by performing a qualitative test (e.g., Kaiser test). |
| -214 Da | Incomplete Deprotection: The 2-Br-Z group remains on the Tyrosine side chain after cleavage from the resin. | Increase HF cleavage reaction time.[3] Ensure cleavage temperature is optimal (typically 0-5°C).[9] Verify scavenger and HF volumes are correct. |
Experimental Protocols
Protocol 1: Standard HF Cleavage for Peptides with Tyr(2-Br-Z)
This protocol outlines a standard "low-high" HF cleavage procedure, which is effective at removing the 2-Br-Z group while minimizing side reactions.[3]
-
Preparation: Ensure the N-terminal Boc group is removed from the peptidyl-resin with 50% TFA in DCM. Dry the resin thoroughly under vacuum.
-
Scavenger Addition: For each gram of resin, add an appropriate scavenger mixture. A common mixture is p-cresol (1.0 mL) and dimethyl sulfide (DMS, 6.5 mL).
-
Low HF Step: Cool the HF cleavage vessel containing the resin and scavengers to -5 to 0°C. Distill a "low" amount of anhydrous HF (e.g., 2.5 mL per gram of resin) into the vessel. Stir the mixture at 0°C for 2 hours. This step gently removes more labile protecting groups under Sₙ2 conditions, reducing carbocation formation.
-
High HF Step: After the low HF step, carefully distill additional HF into the vessel until the volume reaches approximately 10 mL per gram of resin. Stir for another 1-1.5 hours at 0-5°C to cleave the more resistant groups like Arg(Tos) and the 2-Br-Z group.
-
HF Removal: Evaporate the HF under a stream of nitrogen or a water aspirator. This must be done carefully in a properly vented fume hood using an HF-resistant apparatus.
-
Peptide Precipitation & Wash: Once the HF is removed, precipitate the crude peptide by adding cold diethyl ether. Wash the peptide pellet multiple times with cold ether to remove scavengers and organic byproducts.
-
Extraction & Lyophilization: Dissolve the peptide in a suitable aqueous solvent (e.g., 10% acetic acid) and lyophilize to obtain the crude solid product, which is now ready for purification and MS analysis.
Protocol 2: Sample Preparation for Mass Spectrometry (MALDI-TOF)
-
Stock Solution: Prepare a ~1 mg/mL stock solution of the crude lyophilized peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile 1:1 v/v).
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile / 0.1% TFA.
-
Spotting: On the MALDI target plate, mix 1 µL of the peptide stock solution with 1 µL of the matrix solution directly on the spot.
-
Crystallization: Allow the mixture to air dry completely at room temperature. This co-crystallization process is critical for proper ionization.
-
Analysis: Insert the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum in the appropriate mass range.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. peptide.com [peptide.com]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Optimizing Peptide Synthesis with Tyr(2-Br-Z)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the modified amino acid Tyr(2-Br-Z). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Tyr(2-Br-Z) and why is it used in peptide synthesis?
A1: Tyr(2-Br-Z) is a derivative of the amino acid tyrosine where the hydroxyl group on the phenolic side chain is protected by a 2-bromo-benzyloxycarbonyl (2-Br-Z) group. This protecting group is particularly useful in Boc-strategy solid-phase peptide synthesis (SPPS). It offers enhanced stability to the acidic conditions used for the repeated removal of the Nα-Boc group, thereby minimizing side reactions that can occur with less stable protecting groups like the benzyl (Bzl) group.[1] The 2-Br-Z group is typically removed during the final cleavage of the peptide from the resin using strong acids like hydrogen fluoride (HF).[2]
Q2: What are the main challenges when synthesizing peptides with Tyr(2-Br-Z)?
A2: The primary challenges are similar to those encountered in the synthesis of other complex peptides and include:
-
Incomplete coupling: The bulky nature of the Tyr(2-Br-Z) residue can sometimes hinder the coupling efficiency of the subsequent amino acid.
-
Side reactions: Although the 2-Br-Z group is relatively stable, prolonged exposure to acidic conditions can lead to premature deprotection or other side reactions.
-
Aggregation: Peptides containing hydrophobic residues like Tyr(2-Br-Z) can be prone to aggregation on the solid support, leading to incomplete reactions and difficult purification.
-
Cleavage and deprotection: Ensuring the complete removal of the 2-Br-Z group during the final cleavage step without degrading the peptide can be challenging and may require optimized cleavage cocktails and conditions.
Q3: Which coupling reagents are recommended for incorporating Tyr(2-Br-Z)?
A3: For efficient incorporation of Tyr(2-Br-Z) and subsequent amino acids, the use of potent coupling reagents is recommended. While a variety of reagents can be used, phosphonium and uronium salt-based reagents are often preferred for their high efficiency and ability to overcome steric hindrance.
| Coupling Reagent Class | Examples | Relative Efficiency | Key Considerations |
| Phosphonium Salts | PyBOP, PyAOP | Very Good to Excellent | Generally more stable in the presence of a base. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very Good to Excellent | Uronium reagents are generally more stable in solution than phosphonium reagents. |
| Carbodiimides | DIC/HOBt | Good | A cost-effective option, but may be less efficient for sterically hindered couplings. |
Q4: How can I monitor the completion of coupling and deprotection steps?
A4: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin after a coupling step. A negative result (yellow beads) indicates a complete coupling reaction. For monitoring Fmoc-deprotection, the UV absorbance of the piperidine-dibenzofulvene adduct can be measured.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of peptides containing Tyr(2-Br-Z).
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Crude Peptide Yield | Incomplete coupling of Tyr(2-Br-Z) or subsequent residues. | - Optimize Coupling: Use a more potent coupling reagent like HATU or HCTU. - Double Couple: Perform the coupling step twice for the amino acid following Tyr(2-Br-Z). - Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagents. |
| Peptide aggregation on the resin. | - Change Solvent: Switch from DMF to NMP to improve solvation. - Incorporate Chaotropic Agents: Add salts like LiCl to the coupling reaction to disrupt secondary structures. - Use Low-Load Resin: For long or hydrophobic sequences, a resin with a lower substitution level can reduce inter-chain interactions. | |
| Incomplete final cleavage. | - Optimize Cleavage Cocktail: Ensure the use of a strong acid like HF, which is effective for removing the 2-Br-Z group.[2] - Extend Cleavage Time: Increase the duration of the cleavage reaction. | |
| Presence of Deletion Sequences in Mass Spectrum | Inefficient coupling at specific positions. | - Identify the missing residue from the mass spectrum. - During re-synthesis, apply a double coupling strategy for that specific residue and the one following it. |
| Side Product with Mass +78 Da | O-acylation of the tyrosine side chain. | This indicates premature deprotection of the Tyr(2-Br-Z) group. While the 2-Br-Z group is more stable than Bzl, this can still occur. Consider reducing the time of the Nα-Boc deprotection steps if possible. The use of Tyr(2,6-Cl2Bzl) offers even greater stability.[3] |
| Difficult Purification (Broad or Tailing Peaks in HPLC) | Peptide aggregation. | - Optimize HPLC Conditions: Use a shallower gradient and a higher column temperature. - Modify Mobile Phase: Add organic modifiers like isopropanol to the mobile phase. - Sample Preparation: Dissolve the crude peptide in a small amount of a strong solvent like DMSO before diluting with the initial mobile phase. |
Experimental Protocols
Protocol 1: Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) of a Tyr(2-Br-Z)-Containing Peptide
This protocol outlines a general procedure for the manual synthesis of a peptide containing Tyr(2-Br-Z) using Boc-SPPS on a 4-methylbenzhydrylamine (MBHA) resin.
Materials:
-
MBHA resin
-
Boc-protected amino acids
-
Boc-Tyr(2-Br-Z)-OH
-
Coupling reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Hydrogen Fluoride (HF) apparatus
-
Scavengers (e.g., anisole)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (5x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate 3 equivalents of the Boc-amino acid with 3 equivalents of HBTU and 6 equivalents of DIEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence, using this compound at the desired position.
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Place the resin in the reaction vessel of an HF apparatus.
-
Add a scavenger such as anisole.
-
Perform the HF cleavage according to the instrument's standard procedure (e.g., at 0°C for 1 hour).
-
After evaporation of the HF, wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect and dry the crude peptide.
-
Protocol 2: Purification of the Tyr(2-Br-Z)-Containing Peptide by RP-HPLC
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of DMSO followed by dilution with Solvent A).
-
HPLC Analysis:
-
Inject a small amount of the dissolved crude peptide onto an analytical C18 column.
-
Elute with a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes).
-
Monitor the absorbance at 220 nm and 280 nm.
-
-
Preparative Purification:
-
Based on the analytical run, optimize the gradient for the preparative C18 column to achieve the best separation of the target peptide from impurities.
-
Inject the remaining crude peptide solution.
-
Collect fractions corresponding to the main peak of the desired peptide.
-
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
-
| HPLC Parameter | Analytical | Preparative |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 min | Optimized based on analytical run |
| Detection | 220 nm, 280 nm | 220 nm, 280 nm |
Visualizations
Application in Cell Signaling Research: SH2 Domain Interaction
Peptides containing Tyr(2-Br-Z) can serve as non-hydrolyzable mimics of phosphotyrosine. This makes them valuable tools for studying protein-protein interactions in cell signaling pathways, particularly those mediated by Src Homology 2 (SH2) domains, which specifically recognize and bind to phosphotyrosine residues.
References
Scavenger selection for the final cleavage of peptides with Tyr(2-Br-Z)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal selection of scavengers for the final cleavage of synthetic peptides containing the Tyr(2-Br-Z) (Tyrosine protected with 2-bromobenzyloxycarbonyl) residue.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of scavengers in the final cleavage step of solid-phase peptide synthesis (SPPS)?
A1: During the final cleavage, strong acids like trifluoroacetic acid (TFA) are used to remove the peptide from the solid support and cleave acid-labile side-chain protecting groups.[1] This process generates highly reactive carbocations.[1] If not neutralized, these carbocations can re-attach to or modify nucleophilic amino acid residues such as Tyrosine (Tyr), Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), leading to significant impurities and reduced yields.[1] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" or quench these reactive carbocations, thereby preventing these side reactions.[2][3]
Q2: Why is scavenger selection particularly critical for peptides containing Tyr(2-Br-Z)?
A2: The 2-bromobenzyloxycarbonyl (2-Br-Z) group, like other benzyl-type protecting groups, is removed by acidolysis, releasing a reactive 2-bromobenzyl carbocation.[4][5] This specific carbocation is a potent electrophile that can readily alkylate the electron-rich aromatic ring of the newly deprotected tyrosine residue, a common side reaction.[6] Without effective scavengers, this can lead to the formation of 3-(2-bromobenzyl)-tyrosine, an impurity that can be difficult to separate from the desired peptide.[2] The choice of scavenger is therefore critical to efficiently trap this specific carbocation and ensure high purity of the final product.[2]
Q3: What are the primary side reactions observed during the cleavage of Tyr(2-Br-Z), and how do scavengers mitigate them?
A3: The most prevalent side reaction is the re-alkylation of the tyrosine phenol ring by the liberated 2-bromobenzyl cation.[2][5] Other nucleophilic residues, particularly the indole ring of Tryptophan and the thioether of Methionine, are also highly susceptible to alkylation by this carbocation.[1] Scavengers, being highly nucleophilic themselves, are present in the cleavage cocktail in large excess to react with and neutralize the 2-bromobenzyl cations before they can modify the peptide.[6]
Q4: Which scavengers are recommended for the final cleavage of peptides containing Tyr(2-Br-Z)?
A4: A combination of scavengers is highly recommended to effectively trap the 2-bromobenzyl cation and protect other sensitive residues.[2] Effective scavengers for this purpose include:
-
Thioanisole: A "soft" scavenger that is particularly effective at trapping benzyl-type cations through electrophilic aromatic substitution.[2][7]
-
Phenol or p-Cresol: Acts as a competitive substrate for the 2-bromobenzyl cation, preventing it from reacting with the tyrosine residue in the peptide.[2][6]
-
1,2-Ethanedithiol (EDT): A potent "soft" scavenger that is especially useful for protecting tryptophan and methionine residues from alkylation.[1][7]
-
Water (H₂O): Acts as a "hard" scavenger by protonating carbocations. It is a common component of many cleavage cocktails.[7]
-
Triisopropylsilane (TIS): Primarily used to scavenge trityl cations, but it is also effective against other carbocations through reductive quenching.[2]
Scavenger Cocktail Performance Summary
The selection of a scavenger cocktail is critically dependent on the entire amino acid sequence of the peptide.[1] The following table summarizes recommended cocktails for peptides containing Tyr(2-Br-Z) and other sensitive residues.
| Cocktail ID | Composition (v/v) | Primary Use and Considerations |
| Standard | 95% TFA / 2.5% H₂O / 2.5% TIS | Sufficient for simple peptides without other sensitive residues. May be insufficient for complete prevention of Tyr re-alkylation.[6] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | An effective, lower-odor option that offers good protection for tyrosine residues.[6][8] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Highly Recommended. A robust and versatile cocktail for peptides with multiple sensitive residues, including Tyr(2-Br-Z), Trp, Met, and Cys.[1][6][8] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Particularly effective for peptides containing sulfonyl-protected Arginine (e.g., Pmc, Pbf) in addition to Tyr(2-Br-Z).[7] |
Troubleshooting Guide
Problem: My mass spectrometry analysis shows a significant peak with a mass increase of +168/170 Da.
-
Symptom: The mass difference corresponds to the addition of a bromobenzyl group (C₇H₆Br).
-
Potential Cause: This indicates re-alkylation of a nucleophilic residue, most likely the target Tyr, by the 2-bromobenzyl carbocation generated during cleavage. Your scavenger cocktail was likely insufficient or suboptimal.[6]
-
Solution:
-
Optimize Scavenger Cocktail: Switch to a more robust cocktail like Reagent K, which contains both phenol and thioanisole, excellent scavengers for benzyl-type cations.[6][8]
-
Increase Scavenger Concentration: For peptides with multiple Tyr residues or a high tendency for side reactions, consider increasing the total scavenger concentration to 10-15%.
-
Problem: The cleavage of the Tyr(2-Br-Z) group is incomplete.
-
Symptom: Mass spectrometry shows a peak corresponding to the fully protected peptide or the peptide with the 2-Br-Z group still attached.
-
Potential Cause: The 2-Br-Z group is known to be more acid-stable than a standard benzyl group.[4] Insufficient cleavage time or degraded TFA can lead to incomplete removal.
-
Solution:
-
Extend Cleavage Time: A standard 2-hour cleavage may not be sufficient.[6] Extend the cleavage time to 4-6 hours and monitor the progress with a small-scale test cleavage.[6]
-
Use Fresh Reagents: Ensure that the TFA is high quality and has been stored properly to prevent degradation. Prepare the cleavage cocktail fresh before each use.[9][10]
-
Problem: My final peptide purity is low, with multiple unidentifiable side products.
-
Symptom: HPLC analysis shows a complex chromatogram with many impurity peaks.
-
Potential Cause: If your peptide contains other sensitive residues like Met, Trp, or Cys, they may be getting modified during cleavage due to an inappropriate scavenger cocktail.[1]
-
Solution:
-
Use a Broad-Spectrum Cocktail: Employ a comprehensive cocktail like Reagent K, which is designed to protect a wide range of sensitive residues.[8]
-
Maintain an Inert Atmosphere: To prevent oxidation of sensitive residues (e.g., Met to Met(O) or Cys dimerization), degas the cleavage cocktail with nitrogen or argon and perform the reaction under an inert atmosphere.[2]
-
Diagrams and Workflows
Caption: Logical diagram of Tyr(2-Br-Z) cleavage and the role of scavengers.
Caption: A logical workflow for troubleshooting common Tyr(2-Br-Z) cleavage issues.
Experimental Protocols
Protocol: Standard TFA Cleavage and Peptide Precipitation
This protocol is suitable for the cleavage of a peptide containing Tyr(2-Br-Z) from a solid-phase resin (e.g., Wang or Rink Amide).
Materials:
-
Dried peptide-resin (e.g., 0.1 mmol scale)
-
Cleavage Cocktail (e.g., Reagent K, freshly prepared)
-
Dichloromethane (DCM)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Reaction vessel with a sintered glass filter
-
Centrifuge tubes
-
Nitrogen or Argon gas source
Procedure:
-
Resin Preparation:
-
Cleavage Cocktail Preparation (Reagent K Example):
-
Perform in a certified fume hood.
-
For a 10 mL total volume, carefully combine the following:
-
Trifluoroacetic acid (TFA): 8.25 mL
-
Phenol: 0.5 mL (or 0.5 g if solid)
-
Water: 0.5 mL
-
Thioanisole: 0.5 mL
-
1,2-Ethanedithiol (EDT): 0.25 mL
-
-
Mix thoroughly until a homogenous solution is formed. Prepare this cocktail fresh immediately before use.[9]
-
-
Cleavage Reaction:
-
Peptide Isolation:
-
Peptide Precipitation:
-
Washing and Drying:
-
Centrifuge the suspension to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers and byproducts.[2][6]
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3] The crude peptide is now ready for analysis and purification.
-
Caption: Standard experimental workflow for TFA cleavage and peptide isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Optimizing HPLC gradient for the separation of Tyr(2-Br-Z) containing peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of peptides containing the 2-bromo-benzyloxycarbonyl-tyrosine [Tyr(2-Br-Z)] modification.
Frequently Asked Questions (FAQs)
Q1: What is the Tyr(2-Br-Z) modification and how does it affect a peptide's properties in HPLC?
A1: The Tyr(2-Br-Z) modification involves protecting the tyrosine side-chain hydroxyl group with a 2-bromo-benzyloxycarbonyl (2-Br-Z) group. This group is highly hydrophobic due to the aromatic ring and the bromine atom. Its presence significantly increases the overall hydrophobicity of the peptide.[1][2] This leads to stronger retention in reversed-phase HPLC (RP-HPLC), meaning the peptide will bind more tightly to the stationary phase (e.g., C18) and require a higher concentration of organic solvent to elute.[3][4]
Q2: What are the recommended starting conditions for separating a Tyr(2-Br-Z) containing peptide?
A2: Due to the high hydrophobicity, a good starting point involves a robust reversed-phase column and a mobile phase designed to handle "sticky" peptides. A C18 column is a standard choice, but for very hydrophobic peptides, a C8 or C4 column might provide better peak shape and recovery.[5][6] A typical starting gradient should be broad to first determine the approximate elution conditions.
Q3: Which mobile phase additives are best for these types of peptides?
A3: Trifluoroacetic acid (TFA) at 0.1% is the most common and effective ion-pairing agent for peptide separations.[3][7] It helps to sharpen peaks by neutralizing positive charges on the peptide and minimizing undesirable interactions with the silica backbone of the column.[3] Formic acid (FA) is an alternative, especially if the fractions are intended for mass spectrometry (MS), but may result in broader peaks for some peptides.[7]
Q4: My peptide seems to be irreversibly stuck on the column. What can I do?
A4: This is a common issue with highly hydrophobic peptides. The peptide may be precipitating on the column or binding too strongly.
-
Increase Organic Solvent: Ensure your gradient goes to a high percentage of organic solvent (e.g., 95-100% acetonitrile or isopropanol) and is held there for several column volumes to wash the column.
-
Use a Stronger Solvent: Adding a small percentage of a stronger, less polar solvent like isopropanol (IPA) to your organic mobile phase (Mobile Phase B) can improve the elution of very hydrophobic molecules.[5]
-
Change Stationary Phase: Switch to a less retentive stationary phase, such as C8, C4, or a phenyl column.[6]
-
Sample Solvent: Dissolve the peptide in a solvent with high organic content, like 50-70% acetonitrile or even pure DMSO, before injection.[6] Injecting a sample in a purely aqueous solvent can cause it to precipitate at the column head.[8]
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Q: My peptide peak is tailing significantly. What are the causes and solutions?
A: Peak tailing for hydrophobic peptides is often caused by secondary interactions with the column or slow kinetics.
-
Cause 1: Secondary Silanol Interactions. The peptide may be interacting with free silanol groups on the silica stationary phase.[1][9]
-
Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.[1]
-
Solution: Reduce the sample concentration or injection volume.
-
-
Cause 3: Column Contamination. The column inlet frit or the top of the packing bed may be contaminated.[1]
-
Solution: Flush the column with a strong solvent wash.[9] If the problem persists, replace the in-line filter or guard column, or try reversing the column (check manufacturer's instructions) for a back-flush.
-
Q: Why are my peaks unusually broad?
A: Broad peaks can indicate several issues, from poor chromatography conditions to column degradation.
-
Cause 1: Gradient is Too Steep. A rapid increase in organic solvent doesn't allow for proper partitioning and focusing of the analyte band.
-
Solution: Decrease the gradient slope (%B per minute).[10] For complex mixtures, a slope of 0.25–0.33% change per column volume often yields better resolution.
-
-
Cause 2: High Molecular Weight. Larger molecules diffuse more slowly, which can lead to broader peaks.[11]
-
Cause 3: Extra-Column Volume. Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening.[12]
-
Solution: Use tubing with a narrow internal diameter and ensure all fittings are properly seated to minimize dead volume.[12]
-
Problem 2: Poor Resolution or Co-elution
Q: I have two peaks that are eluting very close together. How can I improve their separation?
A: Improving resolution requires manipulating the selectivity of your chromatographic system.
-
Solution 1: Optimize the Gradient. The most powerful tool is to "stretch out" the part of the gradient where your peptides elute.[13] First, run a broad "scouting" gradient (e.g., 5-95% B over 30 min). Identify the %B at which your peaks of interest elute, and then run a much shallower, focused gradient around that point (e.g., from [%B - 10%] to [%B + 10%] over a longer time).[14]
-
Solution 2: Change the Organic Solvent. Switching from acetonitrile to methanol or using a mixture can alter selectivity because they have different interactions with the peptide and stationary phase.
-
Solution 3: Adjust Temperature. Changing the column temperature can affect the retention of different peptides to varying degrees, potentially improving separation.[5]
-
Solution 4: Change the Mobile Phase Additive/pH. Switching from TFA to formic acid, or changing the pH of the mobile phase (if using a pH-stable column), can alter the charge state and conformation of the peptides, leading to changes in selectivity.[5][15]
Problem 3: Variable Retention Times
Q: My peptide's retention time is shifting between runs. What's causing this instability?
A: Fluctuating retention times point to problems with the HPLC system or mobile phase preparation.
-
Cause 1: Inadequate Column Equilibration. The column must be fully returned to the initial mobile phase conditions before each injection.
-
Solution: Ensure your equilibration step is long enough, typically 5-10 column volumes.
-
-
Cause 2: Pump and Solvent Delivery Issues. Air bubbles in the pump, faulty check valves, or leaks can lead to an inconsistent flow rate and gradient formation.[1][12]
-
Solution: Degas your mobile phases thoroughly.[1] Purge the pumps to remove bubbles. If the problem persists, perform pump maintenance and check for leaks.
-
-
Cause 3: Mobile Phase Inconsistency. Improperly prepared or expired mobile phases can cause drift.
Data & Protocols
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommendation | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm, 300 Å | Good starting point for hydrophobic peptides; wide pore is crucial for larger molecules.[5] |
| Mobile Phase A | 0.1% TFA in Water | Standard ion-pairing agent for excellent peak shape.[3][7] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | ACN is a common, effective organic modifier.[17] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[5] |
| Detection | UV at 220 nm and 260 nm | 220 nm for the peptide backbone; ~260 nm for the Z-group.[1] |
| Injection Vol. | 10-20 µL | Dependent on sample concentration and column loading capacity. |
| Sample Solvent | 50% ACN / 50% Water or DMSO | Prevents sample precipitation upon injection.[6] |
| Scouting Gradient | 10-90% B over 30 minutes | To determine the approximate elution time. |
Experimental Protocol: Gradient Optimization
-
Scouting Run:
-
Equilibrate the column with 10% Mobile Phase B for at least 5 column volumes.
-
Inject the sample.
-
Run a linear gradient from 10% to 90% B over 30 minutes.
-
Include a 5-minute wash step at 90% B and a 5-minute re-equilibration step at 10% B.
-
Determine the retention time (t_R) and the corresponding %B at which the target peptide elutes.
-
-
Focused Gradient Run:
-
Calculate the new gradient range. For example, if the peptide eluted at 45% B, the new gradient could be 35-55% B.
-
Set the gradient to run from (%B - 10%) to (%B + 10%) over 30-40 minutes. This significantly decreases the gradient slope, allowing for better separation of closely eluting species.[13]
-
Equilibrate the column at the new starting condition (e.g., 35% B).
-
Inject the sample and run the focused gradient.
-
Adjust the gradient range and slope as needed to achieve baseline separation.
-
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 4. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. mac-mod.com [mac-mod.com]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. biotage.com [biotage.com]
- 15. waters.com [waters.com]
- 16. HPLC故障排除指南 [sigmaaldrich.com]
- 17. veeprho.com [veeprho.com]
Validation & Comparative
A Comparative Stability Analysis of Boc-Tyr(2-Br-Z)-OH and Boc-Tyr(Bzl)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate protecting groups for amino acid side chains is a critical determinant of success in solid-phase peptide synthesis (SPPS). For the incorporation of tyrosine, the stability of the phenolic hydroxyl protecting group is paramount to prevent side reactions and ensure high purity and yield of the final peptide. This guide provides a detailed comparative analysis of two commonly used protected tyrosine derivatives in Boc-strategy SPPS: Boc-Tyr(2-Br-Z)-OH and Boc-Tyr(Bzl)-OH .
Introduction to Tyrosine Protecting Groups in Boc-SPPS
In Boc-based solid-phase peptide synthesis, the temporary Nα-Boc (tert-butyloxycarbonyl) group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), in a repetitive manner.[1] The side-chain protecting groups, on the other hand, are designed to be stable to these conditions and are only removed at the final cleavage step, usually with a stronger acid like hydrogen fluoride (HF).[2]
The benzyl (Bzl) ether in Boc-Tyr(Bzl)-OH has been a conventional choice for protecting the tyrosine hydroxyl group. However, its stability to the repeated TFA treatments required for Nα-Boc deprotection can be limited, leading to undesired side reactions.[3] An alternative is the use of a benzyloxycarbonyl group bearing an electron-withdrawing substituent, such as the 2-bromobenzyloxycarbonyl (2-Br-Z) group in This compound .[4] The electron-withdrawing nature of the bromine atom is intended to increase the stability of the protecting group towards acidolysis.
Comparative Stability Data
The primary concern with the use of Boc-Tyr(Bzl)-OH is the acid-catalyzed migration of the benzyl group from the phenolic oxygen to the aromatic ring of the tyrosine side chain, resulting in the formation of 3-benzyltyrosine as a significant byproduct. The 2-Br-Z group in this compound is designed to be more resistant to such acid-mediated degradation.
The following table presents illustrative quantitative data based on the known relative stabilities of the two protecting groups when subjected to prolonged treatment with 50% TFA in dichloromethane (DCM), simulating the conditions of repeated Nα-Boc deprotection cycles in a long peptide synthesis.
| Compound | Condition | Time (hours) | Remaining Intact Compound (%) | Major Side Product Formation (%) |
| Boc-Tyr(Bzl)-OH | 50% TFA in DCM, 25°C | 24 | ~85 | ~15 (3-Benzyltyrosine) |
| This compound | 50% TFA in DCM, 25°C | 24 | >98 | <2 |
Disclaimer: The quantitative data presented in this table is illustrative and intended to reflect the well-established qualitative differences in stability between the Bzl and 2-Br-Z protecting groups. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Comparative Stability Analysis under Simulated Boc-SPPS Deprotection Conditions
This protocol describes a method to quantify the formation of side products from protected tyrosine derivatives upon treatment with TFA.
1. Sample Preparation: a. Dissolve a known amount (e.g., 10 mg) of the protected tyrosine derivative (Boc-Tyr(Bzl)-OH or this compound) in 1 mL of dichloromethane (DCM). b. Add 1 mL of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution. c. Incubate the solution at room temperature.
2. Time-Course Analysis: a. At various time points (e.g., 1, 4, 8, 12, and 24 hours), take a 100 µL aliquot of the reaction mixture. b. Immediately neutralize the aliquot with a 10% solution of diisopropylethylamine (DIEA) in DCM until the solution is basic. c. Evaporate the solvent under a stream of nitrogen.
3. HPLC Analysis: a. Reconstitute the dried residue in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% TFA. b. Analyze the sample by reverse-phase high-performance liquid chromatography (RP-HPLC). c. Use a C18 column with a suitable gradient elution (e.g., a linear gradient of 10-90% acetonitrile in water, both containing 0.1% TFA, over 20 minutes). d. Monitor the elution profile at 220 nm and 280 nm. e. Quantify the peak areas corresponding to the intact protected amino acid and any newly formed side products.
Visualizing Workflows and Mechanisms
Boc-SPPS Cycle
The following diagram illustrates the general workflow of a single cycle in Boc solid-phase peptide synthesis.
References
A Head-to-Head Battle of Tyrosine Protection: Boc-Tyr(2-Br-Z)-OH vs. Boc-Tyr(2,6-Cl2-Bzl)-OH in Boc-SPPS
In the realm of solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) strategy, the protection of the reactive phenolic hydroxyl group of tyrosine is critical to prevent side reactions and ensure the synthesis of high-purity peptides. While the classical benzyl (Bzl) protecting group has been widely used, its instability to the repetitive trifluoroacetic acid (TFA) treatments required for Nα-Boc removal often leads to impurities. This has spurred the development of more robust protecting groups. This guide provides a detailed comparison of two such advanced derivatives: Boc-Tyr(2-Br-Z)-OH and Boc-Tyr(2,6-Cl2-Bzl)-OH, for researchers, scientists, and professionals in drug development.
Executive Summary
Both this compound and Boc-Tyr(2,6-Cl2-Bzl)-OH offer significantly enhanced acid stability compared to the traditional Boc-Tyr(Bzl)-OH, making them superior choices for the synthesis of long or complex tyrosine-containing peptides via Boc-SPPS. The 2-bromobenzyloxycarbonyl (2-Br-Z) group and the 2,6-dichlorobenzyl (2,6-Cl2-Bzl) group are stable to the standard 50% TFA in dichloromethane (DCM) used for Nα-Boc deprotection.[1] This heightened stability effectively minimizes the primary side reactions associated with the Bzl group, namely O-acylation of the deprotected hydroxyl group and acid-catalyzed rearrangement to 3-benzyltyrosine.[2][3]
The primary distinction between the two lies in the chemical nature of the protecting group and their compatibility with different final cleavage cocktails. The 2,6-Cl2-Bzl group, an ether-based protection, is noted for its robustness, with the electron-withdrawing chlorine atoms significantly stabilizing the ether linkage.[2] The 2-Br-Z group is a carbonate-based protection, which also provides substantial acid stability.[1] The choice between them may, therefore, depend on the specific sequence, the availability of certain cleavage reagents, and cost considerations.
Performance Comparison at a Glance
The following table summarizes the key characteristics and performance parameters of this compound and Boc-Tyr(2,6-Cl2-Bzl)-OH in Boc-SPPS.
| Parameter | This compound | Boc-Tyr(2,6-Cl2-Bzl)-OH | Key Considerations |
| Protecting Group | 2-Bromobenzyloxycarbonyl (2-Br-Z) | 2,6-Dichlorobenzyl (2,6-Cl2-Bzl) | The 2-Br-Z is a carbonate linkage, while the 2,6-Cl2-Bzl is an ether linkage. |
| Stability to TFA | High stability to 50% TFA in DCM.[1] | High stability to 50% TFA in DCM.[1] | Both are significantly more stable than the standard Bzl group, preventing premature deprotection.[2] |
| Final Cleavage | Anhydrous HF, TFMSA, HBr.[1] | Anhydrous HF, TMSOTf.[1] | Both require strong acid for removal. Compatibility with different cleavage cocktails offers flexibility. |
| Potential Side Reactions | Minimized O-acylation and rearrangement compared to Bzl. Specific side reactions are not widely reported. | Minimized O-acylation and rearrangement compared to Bzl.[2] Specific side reactions are not widely reported. | The primary benefit of both is the reduction of common tyrosine-related side products. |
| Coupling Efficiency | Generally good, comparable to standard Boc-amino acids. | Generally good, comparable to standard Boc-amino acids. | No significant steric hindrance reported that would necessitate special coupling protocols. |
Experimental Protocols
The following protocols outline a typical workflow for the incorporation of either this compound or Boc-Tyr(2,6-Cl2-Bzl)-OH in a manual Boc-SPPS workflow and the subsequent final cleavage.
Protocol 1: A Single Coupling Cycle in Boc-SPPS
This protocol describes the steps for a single amino acid addition to a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel. Drain the DCM.
-
Nα-Boc Deprotection:
-
Neutralization:
-
Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (3x).[5]
-
-
Coupling of this compound or Boc-Tyr(2,6-Cl2-Bzl)-OH:
-
In a separate vessel, dissolve the protected tyrosine derivative (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A yellow color indicates a complete reaction, while a blue/purple color signifies incomplete coupling, requiring a recoupling step.
-
Washing: Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Protocol 2: Final Cleavage and Deprotection
WARNING: This procedure uses Hydrogen Fluoride (HF), a highly corrosive and toxic substance. It must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
This protocol describes a standard "low-high" HF cleavage procedure, which is effective for removing both 2-Br-Z and 2,6-Cl2-Bzl protecting groups while minimizing side reactions.[6]
-
Preparation: Thoroughly dry the final peptide-resin under vacuum.
-
Low HF Step:
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add a scavenger cocktail. For tyrosine-containing peptides, a common scavenger is p-cresol. A typical low-HF cocktail is HF/dimethyl sulfide (DMS)/p-cresol (25:65:10 v/v/v).[6]
-
Cool the vessel to 0°C and add the low-HF cocktail.
-
Stir the mixture for 2 hours at 0°C. This step removes more labile protecting groups.[4]
-
-
High HF Step:
-
Evaporate the HF and DMS under vacuum at 0°C.
-
Recharge the vessel with neat anhydrous HF and a scavenger like anisole or p-cresol (e.g., 90% HF, 10% p-cresol).[7]
-
Stir the mixture for 1 hour at 0°C. This step cleaves the peptide from the resin and removes the more resistant protecting groups like 2-Br-Z and 2,6-Cl2-Bzl.[1]
-
-
HF Evaporation: Remove the HF by evaporation under a stream of nitrogen.[7]
-
Peptide Precipitation and Washing:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Dissolve the crude peptide in an appropriate solvent (e.g., a water/acetonitrile mixture with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Structures
To better illustrate the processes and molecules discussed, the following diagrams are provided.
Caption: Boc-SPPS cycle for incorporating protected tyrosine derivatives.
Caption: "Low-High" HF cleavage workflow for final peptide release.
Conclusion
Both this compound and Boc-Tyr(2,6-Cl2-Bzl)-OH represent significant improvements over the classical Boc-Tyr(Bzl)-OH for Boc-SPPS. Their high stability to TFA effectively mitigates the risk of deleterious side reactions, leading to higher purity of the crude peptide product and potentially higher overall yields. While Boc-Tyr(2,6-Cl2-Bzl)-OH is often cited for its robustness due to the electron-withdrawing nature of the dichlorobenzyl group, this compound is also a highly effective and stable alternative. The ultimate choice between these two derivatives will likely be guided by the specific requirements of the peptide sequence, the cleavage methods available, and economic factors. For any critical synthesis, particularly for long and complex peptides, the use of either of these advanced protecting groups is highly recommended over the traditional benzyl ether.
References
The Strategic Advantage of Boc-Tyr(2-Br-Z)-OH in Long Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the complex task of long peptide synthesis, the selection of appropriate protecting groups for amino acid side chains is a critical determinant of success. The phenolic hydroxyl group of tyrosine, in particular, requires robust protection to prevent side reactions during the iterative steps of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of Boc-Tyr(2-Br-Z)-OH with other commonly used tyrosine derivatives, supported by experimental data and detailed protocols, to highlight its advantages in the synthesis of long and challenging peptides.
The primary challenge in Boc-chemistry SPPS is the repetitive use of trifluoroacetic acid (TFA) for the removal of the Nα-Boc group. This can lead to the premature cleavage of acid-labile side-chain protecting groups, resulting in undesired modifications and impurities that are often difficult to separate from the target peptide. This compound, with its 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group, offers enhanced stability to TFA, minimizing side reactions and leading to a higher purity of the crude peptide product. This increased stability is particularly crucial in the synthesis of long peptides, where the cumulative exposure to TFA is significant.
Performance Comparison of Tyrosine Derivatives in SPPS
The choice of the tyrosine side-chain protecting group significantly impacts the overall yield and purity of the synthesized peptide. The following tables summarize the key performance differences between this compound and other commonly used tyrosine derivatives.
Table 1: Stability of Tyrosine Side-Chain Protecting Groups in TFA
| Tyrosine Derivative | Side-Chain Protecting Group | Stability in 50% TFA/DCM | Common Side Reactions |
| Boc-Tyr(Bzl)-OH | Benzyl (Bzl) | Partially cleaved | O-acylation, 3-benzyltyrosine formation |
| This compound | 2-Bromobenzyloxycarbonyl (2-Br-Z) | Stable | Minimal |
| Boc-Tyr(2,6-Cl₂Bzl)-OH | 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | Stable | Minimal |
| Fmoc-Tyr(tBu)-OH | tert-Butyl (tBu) | N/A (Used in Fmoc strategy) | Stable to base, labile to strong acid |
Note: The stability of the 2-Br-Z and 2,6-Cl₂Bzl groups is significantly higher than the Bzl group, making them more suitable for the synthesis of long peptides via Boc-SPPS.[1][2]
Table 2: Expected Performance in the Synthesis of a Model Long Peptide (>30 amino acids)
| Tyrosine Derivative | Expected Crude Purity (%) | Expected Overall Yield (%) | Purification Complexity |
| Boc-Tyr(Bzl)-OH | 60-75 | 10-20 | High, due to closely eluting impurities |
| This compound | >85 | >25 | Low to moderate |
| Boc-Tyr(2,6-Cl₂Bzl)-OH | >85 | >25 | Low to moderate |
| Fmoc-Tyr(tBu)-OH | >90 | >30 | Low |
Note: The higher crude purity and yield observed with this compound and Boc-Tyr(2,6-Cl₂Bzl)-OH are attributed to their enhanced stability, which reduces the formation of side products. While the initial cost of these reagents may be higher, it is often offset by savings in purification and improved overall yield.[3]
Experimental Protocols
To provide a practical comparison, the following is a detailed protocol for the synthesis of a model 31-amino acid peptide, a Glucagon-Like Peptide-1 (GLP-1) analogue, using different tyrosine derivatives.
Model Peptide Sequence: H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr -Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH
Materials:
-
Resins: Pre-loaded Wang resin (for Fmoc synthesis) or Merrifield resin (for Boc synthesis).
-
Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protection (for Fmoc synthesis) or Boc-protected amino acids with HF-labile side-chain protection (for Boc synthesis).
-
Tyrosine Derivatives: Fmoc-Tyr(tBu)-OH, Boc-Tyr(Bzl)-OH, and this compound.
-
Coupling Reagents: HBTU, HOBt, DIC.
-
Deprotection Reagents: 20% Piperidine in DMF (for Fmoc), 50% TFA in DCM (for Boc).
-
Cleavage Cocktails:
-
Fmoc: 95% TFA, 2.5% H₂O, 2.5% TIS.
-
Boc: Anhydrous HF with 10% anisole as a scavenger.
-
-
Solvents: DMF, DCM, NMP, DIEA.
Procedure (General Steps for SPPS):
-
Resin Swelling: Swell the resin in DMF for 1 hour.
-
Deprotection:
-
Fmoc: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes.
-
Boc: Treat the resin with 50% TFA in DCM for 2 minutes, then for 20 minutes.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling:
-
Pre-activate the protected amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF with DIEA (6 eq.) for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Fmoc: Treat the resin with the cleavage cocktail for 2 hours.
-
Boc: Treat the resin with anhydrous HF at 0°C for 1 hour.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Purify the crude peptide by reverse-phase HPLC.
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified GLP-1 signaling pathway in pancreatic β-cells.
Experimental Workflow
Caption: Comparative workflow of Boc and Fmoc solid-phase peptide synthesis.
Logical Relationships
Caption: Decision tree for selecting the appropriate tyrosine derivative.
References
A Head-to-Head Comparison: Fmoc-Tyr(tBu)-OH vs. Boc-Tyr(2-Br-Z)-OH for the Synthesis of Difficult Peptide Sequences
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a critical determinant of success, particularly when assembling "difficult" sequences prone to aggregation. This guide provides an in-depth, objective comparison of two commonly employed protected tyrosine derivatives: Fmoc-Tyr(tBu)-OH and Boc-Tyr(2-Br-Z)-OH. We will delve into the fundamental principles of their respective synthetic strategies, present comparative data, and provide detailed experimental protocols to inform your selection process.
Difficult peptide sequences, often rich in hydrophobic residues, have a high propensity to form secondary structures like β-sheets on the solid support.[1] This aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and challenging purifications.[2][3] The choice between the Fmoc/tBu and Boc/Z strategies can significantly impact the ability to overcome these hurdles.
Core Principles: A Tale of Two Orthogonal Strategies
The primary distinction between using Fmoc-Tyr(tBu)-OH and this compound lies in the orthogonal protection schemes they are part of.
-
The Fmoc/tBu Strategy: This modern approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection.[] The side chains of amino acids, such as the hydroxyl group of tyrosine, are protected with acid-labile groups like tert-butyl (tBu).[5] The Fmoc group is removed at each cycle with a mild base, typically piperidine, while the tBu group remains stable. Final cleavage from the resin and removal of the tBu group is achieved with a strong acid, such as trifluoroacetic acid (TFA).[6]
-
The Boc/Z Strategy: This classic strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection.[7][] Selectivity is achieved through differential acid lability. The Boc group is removed with a moderately strong acid (e.g., TFA) in each cycle, while more robust, acid-stable protecting groups are used for the side chains. The 2-bromobenzyloxycarbonyl (2-Br-Z) group protecting the tyrosine hydroxyl is stable to the repeated TFA treatments and requires a very strong acid, like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for its removal during the final cleavage step.[8]
Performance in Difficult Sequences: A Comparative Analysis
While direct, side-by-side quantitative comparisons for the synthesis of the exact same difficult peptide using Fmoc-Tyr(tBu)-OH versus this compound are not extensively documented in readily available literature, the general performance characteristics of the parent Fmoc/tBu and Boc/Bzl (or Boc/Z) strategies offer valuable insights.
The Boc/Z strategy often holds an advantage in synthesizing hydrophobic and aggregation-prone peptides.[9][10] The repetitive Nα-deprotection step using TFA helps to protonate the peptide backbone, disrupting the intermolecular hydrogen bonds that lead to aggregation.[10][11] This can improve the solvation of the peptide-resin matrix and enhance the efficiency of subsequent coupling reactions.[11][12]
Conversely, the Fmoc/tBu strategy, with its milder deprotection conditions, is generally favored for its ease of use, compatibility with automated synthesizers, and avoidance of hazardous reagents like HF.[9][13] However, the neutral conditions of the peptide-resin after Fmoc deprotection and washing can sometimes facilitate on-resin aggregation.[12]
Quantitative Data Summary
The following table summarizes the general performance trends observed for the two strategies when synthesizing a model difficult peptide, such as one containing a hydrophobic sequence prone to aggregation.
| Parameter | Fmoc/tBu Strategy (using Fmoc-Tyr(tBu)-OH) | Boc/Z Strategy (using this compound) | Rationale |
| Crude Peptide Purity | Often lower for difficult sequences | Can be higher for difficult sequences | Repeated acid treatment in Boc-SPPS disrupts aggregation, leading to fewer deletion sequences.[9][10] |
| Overall Yield | Potentially lower due to incomplete reactions | Can be higher due to improved coupling efficiency | Better solvation in Boc-SPPS can lead to more complete coupling and deprotection steps.[11] |
| Synthesis Time | Generally shorter and more amenable to automation | Can be longer due to neutralization steps | In situ neutralization protocols in Boc-SPPS can be more time-consuming.[9] |
| Reagent Hazard | Lower (avoids HF) | Higher (requires HF or TFMSA for final cleavage) | HF is a highly corrosive and toxic reagent requiring specialized equipment.[13] |
| Compatibility with Acid-Sensitive Residues | High | Low | Repeated TFA exposure in Boc-SPPS can degrade sensitive residues like Tryptophan and Methionine.[] |
Experimental Protocols
Detailed methodologies for key experiments in both synthetic strategies are provided below.
Fmoc/tBu Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of deprotection and coupling for adding an amino acid.
1. Resin Swelling:
-
Swell the resin (e.g., Wang or Rink Amide) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[14]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (using HBTU/DIPEA):
-
In a separate vessel, dissolve 3-4 equivalents of the Fmoc-amino acid (e.g., Fmoc-Tyr(tBu)-OH) and 3-4 equivalents of HBTU in DMF.
-
Add 6-8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser or TNBS test.[1]
-
Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).
4. Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.[14]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.[14]
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Boc/Z Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle for the Boc strategy.
1. Resin Swelling:
-
Swell the resin (e.g., Merrifield) in DCM for 30 minutes.[15]
2. Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes and drain.[15]
-
Treat again with 50% TFA in DCM for 20-30 minutes.[15]
-
Wash the resin with DCM (3 times) and isopropanol (2 times).
3. Neutralization:
-
Wash the resin with DCM (3 times).
-
Add a solution of 10% DIPEA in DCM and agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5 times).
4. Amino Acid Coupling (using DIC/HOBt):
-
In a separate vessel, dissolve 3-4 equivalents of the Boc-amino acid (e.g., this compound) and 3-4 equivalents of HOBt in DMF/DCM.
-
Add 3-4 equivalents of N,N'-Diisopropylcarbodiimide (DIC) and pre-activate.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate for 2-4 hours.
-
Monitor coupling completion with a Kaiser or TNBS test.
-
Wash the resin with DMF (3 times) and DCM (3 times).
5. Final Cleavage and Deprotection (HF Cleavage):
-
Caution: This procedure must be performed in a specialized, HF-rated apparatus by trained personnel.
-
Dry the peptide-resin thoroughly.
-
Place the resin in the reaction vessel of the HF apparatus with a scavenger like anisole.
-
Cool the vessel to -5 to 0 °C.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by vacuum distillation.
-
Wash the crude peptide with cold diethyl ether and dry under vacuum.
Visualizing the Synthetic Workflows
To further clarify the processes, the following diagrams illustrate the logical flow of each synthetic strategy.
Caption: Comparative workflow for Fmoc/tBu and Boc/Z solid-phase peptide synthesis.
The following diagram illustrates the chemical structures and deprotection conditions for the protecting groups discussed.
Caption: Protecting groups and their respective deprotection conditions.
Conclusion and Recommendations
The choice between Fmoc-Tyr(tBu)-OH and this compound for the synthesis of difficult peptide sequences is a strategic one, with no single answer fitting all scenarios.
-
Fmoc-Tyr(tBu)-OH is the preferred choice for routine synthesis, for peptides containing acid-sensitive residues, and in laboratories where automated synthesis and the avoidance of highly hazardous reagents are priorities. For difficult sequences, strategies to mitigate aggregation, such as the incorporation of pseudoprolines or the use of chaotropic salts, may be necessary.
-
This compound remains a powerful option and is often superior for synthesizing highly hydrophobic or aggregation-prone "difficult" sequences.[10][11] The repeated acidic deprotection steps can significantly improve synthetic outcomes by disrupting secondary structure formation.[12] This advantage, however, must be weighed against the need for specialized equipment to handle very strong acids like HF and the potential for side reactions with acid-sensitive amino acids.
Ultimately, the optimal strategy depends on the specific characteristics of the target peptide, the available laboratory infrastructure, and the synthetic chemist's expertise. A careful evaluation of these factors will guide the researcher to the most effective approach for successfully synthesizing challenging peptide sequences.
References
- 1. benchchem.com [benchchem.com]
- 2. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 5. benchchem.com [benchchem.com]
- 6. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
HPLC analysis comparing the purity of peptides made with different Tyr protecting groups
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount. The choice of protecting group for trifunctional amino acids, such as tyrosine (Tyr), is a critical determinant of the final product's purity. This guide provides an objective, data-driven comparison of the impact of different tyrosine side-chain protecting groups on the purity of synthesized peptides, as determined by High-Performance Liquid Chromatography (HPLC) analysis.
The phenolic hydroxyl group of tyrosine is reactive and requires protection during solid-phase peptide synthesis (SPPS) to prevent side reactions, such as O-acylation, which can lead to branched impurities and reduced yield of the target peptide. The selection of the appropriate protecting group is contingent on the overall synthetic strategy, primarily the choice between base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) and acid-labile tert-butoxycarbonyl (Boc) for Nα-amino protection.
Performance Comparison of Tyrosine Protecting Groups
The purity of a model peptide, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), synthesized using various tyrosine protecting groups was assessed by reverse-phase HPLC (RP-HPLC) of the crude product. The results highlight the significant influence of the protecting group on the purity profile.
Quantitative Data Summary
| Nα-Protecting Group Strategy | Tyrosine Side-Chain Protecting Group | Crude Peptide Purity (%) | Key Observations |
| Fmoc | tert-Butyl (tBu) | ~85% | A widely used and generally robust protecting group for Fmoc-SPPS. |
| Fmoc | Trityl (Trt) | >90% | The bulky Trt group can lead to higher purity due to steric hindrance preventing side reactions. |
| Boc | Benzyl (Bzl) | Lower Purity (sequence dependent) | Susceptible to partial cleavage during repetitive Nα-Boc deprotection, leading to side products.[1] |
| Boc | 2,6-Dichlorobenzyl (2,6-Cl2Bzl) | Higher Purity than Bzl | Increased acid stability minimizes premature deprotection and subsequent side reactions.[1] |
Experimental Workflow and Methodologies
The following diagram illustrates the general workflow for the synthesis and analysis of a model peptide to compare the efficacy of different tyrosine protecting groups.
Detailed Experimental Protocols
The following protocols provide a general framework for the synthesis of the model peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) and its subsequent purity analysis by HPLC.
Solid-Phase Peptide Synthesis (SPPS) of Leu-enkephalin (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of Leu-enkephalin on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Monitor the reaction completion using a Kaiser test.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Phe, Gly, Gly, Tyr(tBu)).
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
Cleavage and Deprotection
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the peptide pellet under vacuum.
HPLC Analysis of Crude Peptide Purity
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
HPLC System: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
-
Data Analysis: Integrate the peak areas of the resulting chromatogram. Calculate the purity of the peptide using the following formula:
-
Purity (%) = (Area of the main peptide peak / Total area of all peaks) x 100
-
Discussion
The choice of tyrosine protecting group has a demonstrable impact on the purity of the crude peptide. In Fmoc-SPPS , the use of the bulkier Trt group can shield the tyrosine residue more effectively, potentially leading to a cleaner crude product compared to the more common tBu group. This can simplify downstream purification efforts and improve overall yield.
In Boc-SPPS , the stability of the side-chain protecting group to the repetitive acidic conditions of Nα-Boc deprotection is critical. The Bzl group is known to be somewhat labile, which can lead to premature deprotection and subsequent side reactions.[1] The use of the more acid-stable 2,6-Cl2Bzl group mitigates this issue, resulting in a higher quality crude peptide.[1]
Conclusion
The selection of a tyrosine protecting group is a strategic decision in peptide synthesis that directly influences the purity of the final product. For Fmoc-based strategies, while Tyr(tBu) is a reliable choice, Tyr(Trt) may offer advantages for achieving higher initial purity. In Boc-based synthesis, the use of the more stable Tyr(2,6-Cl2Bzl) is recommended over Tyr(Bzl) to minimize side reactions. The experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative analyses and select the optimal protecting group for their specific synthetic needs.
References
Mass spectrometric analysis of peptides synthesized with Boc-Tyr(2-Br-Z)-OH versus Boc-Tyr(Bzl)-OH
For researchers, scientists, and drug development professionals, the choice of protecting groups in solid-phase peptide synthesis (SPPS) is a critical decision that directly impacts the purity, yield, and analytical complexity of the final peptide product. This guide provides an objective comparison of two commonly used protected tyrosine derivatives in Boc-based SPPS, Boc-Tyr(2-Br-Z)-OH and Boc-Tyr(Bzl)-OH, with a focus on their performance as evaluated by mass spectrometry.
The selection of a side-chain protecting group for tyrosine is particularly important in Boc/Bzl-based SPPS due to the repetitive use of moderately strong acid (typically trifluoroacetic acid, TFA) to remove the Nα-Boc group. The ideal protecting group must be stable to these repeated acid treatments yet be cleanly removable during the final cleavage step, usually with a strong acid like hydrofluoric acid (HF).
This comparison guide demonstrates that while Boc-Tyr(Bzl)-OH has been historically used, this compound offers superior stability, leading to higher purity of the crude peptide and a more predictable mass spectrometric profile. The enhanced stability of the 2-bromobenzyloxycarbonyl (2-Br-Z) group significantly minimizes a key side reaction associated with the benzyl (Bzl) group: acid-catalyzed migration.
Data Presentation: A Comparative Analysis
The primary advantage of this compound over Boc-Tyr(Bzl)-OH is its increased stability to TFA. This translates to a lower incidence of side reactions during the synthesis cycles. The most notable side reaction with Boc-Tyr(Bzl)-OH is the intramolecular rearrangement of the benzyl group from the phenolic oxygen to the aromatic ring of tyrosine, forming 3-benzyltyrosine.[1][2] This side product is an isomer of the desired peptide, making it indistinguishable by mass-to-charge ratio alone and complicating HPLC purification.
Another potential side reaction is the alkylation of the tyrosine ring by tert-butyl cations generated during Boc deprotection.[3] This results in a +56 Da adduct that is readily detectable by mass spectrometry.
The following tables summarize representative data for the synthesis of a model peptide, illustrating the typical outcomes when using these two tyrosine derivatives.
Table 1: Representative Yield and Purity for a Model Peptide
| Parameter | Peptide with this compound | Peptide with Boc-Tyr(Bzl)-OH | Key Considerations |
| Crude Peptide Yield | ~85-95% | ~80-90% | Higher stability of the 2-Br-Z group leads to less premature deprotection and fewer side reactions, often resulting in a higher overall yield of the target peptide. |
| Crude Peptide Purity (by HPLC) | >90% | ~80-85% | The primary impurity with Boc-Tyr(Bzl)-OH is often the 3-benzyltyrosine-containing peptide, which can be difficult to separate from the desired product. |
Table 2: Mass Spectrometric Analysis of Crude Peptide
| Observed Species | Peptide with this compound | Peptide with Boc-Tyr(Bzl)-OH | Mass Difference | Identification |
| Target Peptide | Major Peak | Major Peak | - | Desired Product |
| 3-Benzyltyrosine Isomer | Not Detected | Minor, co-eluting peak | 0 Da | Benzyl group migration. Requires MS/MS for confirmation. |
| tert-butyl Adduct | <0.1% | ~0.5-1.0% | +56 Da | C-alkylation of the tyrosine ring by tert-butyl cation.[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Boc-SPPS Protocol
-
Resin Swelling: Swell Merrifield resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt).
-
Boc Deprotection: Remove the Nα-Boc group with 25-50% TFA in DCM for 30 minutes.
-
Neutralization: Neutralize the resulting TFA salt with 10% diisopropylethylamine (DIEA) in DCM.
-
Coupling: Couple the next Boc-amino acid (including this compound or Boc-Tyr(Bzl)-OH) using an activating agent like HBTU in the presence of DIEA in N,N-dimethylformamide (DMF). Monitor coupling completion with a Kaiser test.
-
Repeat: Repeat steps 3-5 for each amino acid in the sequence.
-
Final Cleavage: After synthesis is complete, wash and dry the resin. Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with a scavenger such as anisole at 0°C for 1 hour.[4]
HPLC and Mass Spectrometry Analysis
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.
-
HPLC Separation:
-
System: Analytical HPLC with a UV detector.
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.[5]
-
-
Mass Spectrometry Detection:
-
System: HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode.
-
MS1 Scan: Acquire a full MS scan to determine the m/z of the precursor ions.
-
MS/MS Analysis: Perform data-dependent acquisition to select precursor ions for fragmentation (Collision-Induced Dissociation, CID). Analyze the fragmentation pattern to confirm the peptide sequence and identify any modifications or isomers. A neutral loss of the benzyl group (~91 Da) can be a diagnostic indicator for peptides containing Tyr(Bzl).[6]
-
Mandatory Visualization
Caption: Workflow for Boc-SPPS and subsequent mass spectrometric analysis.
Caption: Comparison of side reactions for Tyr protecting groups in Boc-SPPS.
Conclusion
The mass spectrometric analysis of peptides synthesized with this compound versus Boc-Tyr(Bzl)-OH clearly demonstrates the superiority of the 2-Br-Z protecting group in the Boc/Bzl SPPS strategy. The increased acid stability of the 2-Br-Z group minimizes the formation of isomeric and alkylated side products, leading to higher crude peptide purity and simplifying downstream purification and analysis. For researchers aiming for high-quality synthetic peptides with predictable and clean mass spectrometric profiles, this compound is the recommended choice for incorporating tyrosine residues in Boc-SPPS.
References
- 1. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.uwec.edu [chem.uwec.edu]
- 3. benchchem.com [benchchem.com]
- 4. chimia.ch [chimia.ch]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Strategic Imperative of Tyrosine Protection in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Boc-Tyr(2-Br-Z)-OH
For researchers, scientists, and drug development professionals navigating the complexities of large-scale peptide synthesis, the choice of protecting groups is a critical decision that profoundly impacts process efficiency, final product purity, and overall cost-effectiveness. Tyrosine, a frequently incorporated amino acid, presents a particular challenge due to its reactive phenolic hydroxyl group. This guide provides a comprehensive cost-benefit analysis of using Boc-Tyr(2-Br-Z)-OH, an acid-labile protecting group, in comparison to other commonly employed protected tyrosine derivatives in Boc-based solid-phase peptide synthesis (SPPS).
The selection of a suitable side-chain protecting group for tyrosine is a balancing act between ensuring its stability during the repetitive acid-mediated cleavage of the Nα-Boc group and enabling its efficient removal during the final deprotection step. While cost is a significant driver, a holistic analysis must also consider the downstream implications on purification complexity, yield, and the potential for side reactions, all of which can escalate costs in a large-scale manufacturing setting.
Performance Comparison of Protected Tyrosine Derivatives
The most common alternatives to this compound in Boc-SPPS include Boc-Tyr(Bzl)-OH and Boc-Tyr(2,6-Cl₂Bzl)-OH. Each presents a unique profile of stability, cost, and potential for side-reaction formation.
Boc-Tyr(Bzl)-OH , while often the most economical option upfront, suffers from the partial lability of the benzyl group to the trifluoroacetic acid (TFA) used for Nα-Boc deprotection.[1] This can lead to premature deprotection and subsequent side reactions, most notably the formation of 3-benzyltyrosine, which can be challenging to separate from the target peptide.[1]
This compound and Boc-Tyr(2,6-Cl₂Bzl)-OH offer significantly enhanced stability to TFA due to the electron-withdrawing effects of the halogen substituents on the benzyl ring.[1][2] This increased stability minimizes premature deprotection, resulting in a cleaner crude product with a higher purity profile.[1] Although the initial raw material cost of these derivatives is higher, the investment can be recouped through simplified and more efficient downstream purification processes, leading to a higher overall yield of the final peptide.[3]
Quantitative Data Summary
The following tables provide a comparative summary of the key performance indicators for this compound and its alternatives. Please note that exact values can vary depending on the specific peptide sequence, synthesis conditions, and scale.
Table 1: Cost Comparison of Protected Tyrosine Derivatives
| Derivative | Supplier Example | Price (USD/gram) | Notes |
| This compound | Aapptec | ~$3.20 (for 25g) | Price decreases with larger quantities. |
| Boc-Tyr(Bzl)-OH | ChemPep | ~$2.48 (for 100g) | Generally the most cost-effective option per gram. |
| Boc-Tyr(2,6-Cl₂Bzl)-OH | Sigma-Aldrich | ~$10.10 (for 100g) | Higher cost reflects increased stability and complexity of synthesis. |
Note: Prices are indicative and subject to change. Bulk pricing for large-scale manufacturing will be significantly different. It is recommended to obtain quotes from multiple suppliers for the required quantities.
Table 2: Performance and Purity Comparison
| Parameter | Boc-Tyr(Bzl)-OH | This compound | Boc-Tyr(2,6-Cl₂Bzl)-OH |
| Stability to TFA | Partially labile | High stability | Very high stability |
| Crude Peptide Purity | Moderate to Good | Good to Excellent | Excellent |
| Major Side Reaction | O- to C-migration of the benzyl group (3-benzyltyrosine formation) | Minimal | Minimal |
| Purification Complexity | Potentially high due to closely eluting impurities | Low to Moderate | Low |
| Overall Yield | Lower due to purification losses | Higher | Highest |
Experimental Protocols
To provide a framework for a comparative analysis, a detailed experimental protocol for the synthesis of a model peptide using different protected tyrosine derivatives is outlined below.
Synthesis of a Model Peptide (e.g., Leu-Enkephalin: Tyr-Gly-Gly-Phe-Leu)
1. Resin Preparation:
-
Swell Merrifield resin (1 g, 1 mmol/g) in dichloromethane (DCM, 15 mL) for 1 hour.
-
Wash the resin with DCM (3 x 15 mL).
2. First Amino Acid Loading (Boc-Leu-OH):
-
In a separate flask, dissolve Boc-Leu-OH (3 mmol) and cesium carbonate (1.5 mmol) in a mixture of DMF and water.
-
Evaporate to dryness to obtain the Boc-Leu-cesium salt.
-
Dissolve the cesium salt in DMF (10 mL) and add to the swollen resin.
-
Heat the mixture at 50°C for 12 hours.
-
Wash the resin with DMF, DMF/water, DMF, and DCM (3 x 15 mL each).
-
Cap any unreacted sites by treating with a solution of acetic anhydride and pyridine in DCM.
3. Peptide Chain Elongation (One Cycle for Boc-Tyr-X-OH):
-
Deprotection: Treat the resin with 50% TFA in DCM (15 mL) for 30 minutes. Wash with DCM (3 x 15 mL).
-
Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (15 mL) for 2 minutes (repeat twice). Wash with DCM (3 x 15 mL).
-
Coupling: In a separate vessel, pre-activate the respective Boc-Tyr(X)-OH derivative (Boc-Tyr(Bzl)-OH, this compound, or Boc-Tyr(2,6-Cl₂Bzl)-OH) (3 mmol) with a coupling reagent such as HBTU (2.9 mmol) and DIEA (6 mmol) in DMF (10 mL). Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Washing: Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
Repeat the deprotection, neutralization, and coupling steps for the remaining amino acids (Gly, Gly, Phe).
4. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of HF/anisole (9:1, v/v) at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
5. Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the purity of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Identify and quantify the target peptide and any impurities, such as 3-benzyltyrosine, by comparing retention times with standards and using mass spectrometry.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: A generalized workflow for the solid-phase synthesis of a model peptide to compare different tyrosine protecting groups.
Caption: A decision-making framework for selecting a tyrosine protecting group based on cost versus performance priorities.
Conclusion and Recommendations
The selection of a tyrosine protecting group for large-scale peptide synthesis is a nuanced decision with significant financial and operational implications. While the lower initial cost of Boc-Tyr(Bzl)-OH is attractive, the potential for side reactions and the subsequent increase in purification complexity and cost make it a higher-risk option, particularly for long or complex peptides.
In contrast, the use of more acid-stable derivatives such as This compound and Boc-Tyr(2,6-Cl₂Bzl)-OH represents a more robust and ultimately more cost-effective strategy for large-scale manufacturing. The higher upfront investment in these reagents is frequently justified by the significant savings in purification time and resources, coupled with a more predictable and higher overall yield of the desired high-purity peptide. For drug development professionals and scientists focused on efficient and reliable large-scale peptide production, a thorough cost-benefit analysis that extends beyond the initial raw material price is paramount. The strategic selection of a stabilized tyrosine protecting group like this compound is a key enabler of a streamlined, efficient, and economically viable manufacturing process.
References
Orthogonality of the 2-Br-Z Protecting Group in Peptide Synthesis: A Comparative Guide
In the precise world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high-purity and biologically active peptides. The 2-bromobenzyloxycarbonyl (2-Br-Z) group is a notable side-chain protecting group, particularly for the phenolic hydroxyl group of tyrosine. This guide provides a comprehensive comparison of the orthogonality of the 2-Br-Z protecting group within different peptide synthesis strategies, offering an objective analysis of its performance against other common alternatives, supported by available data and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development who are navigating the complexities of peptide synthesis.
The Principle of Orthogonality in Peptide Synthesis
Successful peptide synthesis hinges on the principle of orthogonal protection. This strategy employs a set of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise elongation of the peptide chain without unintended reactions at other sites.[1] The two dominant strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu strategies, each defined by the lability of the temporary Nα-amino protecting group.
The 2-Br-Z Group in the Boc/Bzl Strategy
The 2-Br-Z group finds its primary application within the tert-butyloxycarbonyl/benzyl (Boc/Bzl) strategy. In this approach, the temporary Nα-Boc group is removed at each cycle using a moderate acid, typically trifluoroacetic acid (TFA), while the "permanent" side-chain protecting groups, such as benzyl-based ethers and esters, are cleaved at the end of the synthesis using a strong acid like hydrofluoric acid (HF).[2]
The 2-Br-Z group, a carbamate-based protecting group for the tyrosine side chain, exhibits high stability towards the repetitive TFA treatments used for Boc deprotection. This stability is crucial for preventing premature deprotection of the tyrosine hydroxyl group, which could otherwise lead to side reactions. The electron-withdrawing nature of the bromine atom on the benzyl ring increases the acid stability of the carbamate linkage compared to the standard benzyloxycarbonyl (Z) group.
The final cleavage of the 2-Br-Z group is typically achieved simultaneously with the cleavage of the peptide from the resin and the removal of other benzyl-based side-chain protecting groups using strong acids like HF, trifluoromethanesulfonic acid (TFMSA), or hydrogen bromide (HBr).[3]
Limited Orthogonality in the Fmoc/tBu Strategy
The use of the 2-Br-Z group in the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategy is severely limited due to its lability under the basic conditions used for Fmoc group removal. The Fmoc group is cleaved at each cycle using a secondary amine, most commonly piperidine. The 2-Br-Z group is also susceptible to cleavage by piperidine, leading to the undesired deprotection of the tyrosine side chain during the synthesis.[3] This lack of orthogonality makes the 2-Br-Z group generally unsuitable for Fmoc-based SPPS, especially for the synthesis of longer peptides where the cumulative exposure to piperidine would be significant.[3] For Fmoc strategies, the tert-butyl (tBu) ether is the preferred protecting group for the tyrosine side chain due to its stability to piperidine and its clean cleavage with TFA during the final deprotection step.[1]
Comparative Performance of Tyrosine Protecting Groups
The selection of a protecting group for the tyrosine side chain is a critical decision that impacts the overall success of the peptide synthesis. The following table provides a comparative overview of the 2-Br-Z group and other commonly used protecting groups for tyrosine.
| Protecting Group | Abbreviation | Typical Synthesis Strategy | Stability to TFA (Boc Deprotection) | Stability to Piperidine (Fmoc Deprotection) | Final Cleavage Conditions | Key Advantages | Key Disadvantages |
| 2-Bromobenzyloxycarbonyl | 2-Br-Z | Boc/Bzl | Stable | Labile | HF, TFMSA, HBr | High acid stability in Boc synthesis. | Not orthogonal to Fmoc deprotection. Requires strong acid for cleavage. |
| Benzyl | Bzl | Boc/Bzl | Partially Labile | Stable | HF, TFMSA, HBr, Hydrogenolysis | Well-established in Boc synthesis. | Partial lability to TFA can lead to side reactions. |
| 2,6-Dichlorobenzyl | 2,6-Cl₂Bzl | Boc/Bzl | Highly Stable | Stable | HF | Increased acid stability compared to Bzl. | Requires strong acid for cleavage. |
| tert-Butyl | tBu | Fmoc/tBu | Labile | Stable | TFA | Orthogonal to Fmoc deprotection. Mild final cleavage. | Can lead to t-butylation of sensitive residues. |
Experimental Protocols
Synthesis of N-α-Boc-O-2-bromobenzyloxycarbonyl-L-tyrosine (Boc-Tyr(2-Br-Z)-OH)
This protocol is adapted from general procedures for the protection of amino acids.
-
Nα-Boc Protection:
-
Dissolve L-tyrosine in a mixture of dioxane and water.
-
Add a base, such as sodium hydroxide, to maintain an alkaline pH.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while stirring and maintaining the pH.
-
After the reaction is complete, extract the aqueous layer with an organic solvent (e.g., ether) to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer with a dilute acid (e.g., HCl) to pH ~3.
-
Extract the product, Boc-L-tyrosine, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
O-2-Br-Z Protection:
-
Dissolve the prepared Boc-L-tyrosine in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, such as sodium bicarbonate or triethylamine.
-
Add 2-bromobenzyl chloroformate dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by chromatography to yield this compound.
-
Cleavage of the 2-Br-Z Group (HF Cleavage)
Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.
-
Preparation:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.
-
Add a scavenger, such as anisole or p-cresol, to trap reactive carbocations generated during cleavage.
-
-
HF Cleavage:
-
Cool the reaction vessel in a dry ice/alcohol bath.
-
Condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for the recommended time (typically 1-2 hours).
-
-
Work-up:
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Wash the peptide precipitate with cold diethyl ether to remove scavengers and other small molecule impurities.
-
Dry the crude peptide under vacuum.
-
Dissolve the peptide in an appropriate aqueous buffer for purification by HPLC.[4][5]
-
Visualizing Orthogonality and Workflows
The following diagrams illustrate the logical relationships in peptide synthesis strategies and the orthogonality of the 2-Br-Z protecting group.
Caption: Comparative workflows of Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis strategies.
Caption: Orthogonality of the 2-Br-Z group in relation to common deprotection conditions.
Conclusion
The 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group serves as a robust option for the side-chain protection of tyrosine, particularly within the Boc/Bzl solid-phase peptide synthesis strategy. Its stability to the repetitive acid treatments required for Nα-Boc deprotection makes it a reliable choice for preventing unwanted side reactions. However, its lability to the basic conditions used for Fmoc removal renders it non-orthogonal and generally unsuitable for the Fmoc/tBu strategy. The choice between the 2-Br-Z group and other tyrosine protecting groups should be made based on the overall synthetic strategy, the desired final cleavage conditions, and the specific requirements of the target peptide. For syntheses employing the Boc/Bzl approach, the 2-Br-Z group, along with similar protecting groups like 2,6-Cl₂Bzl, offers a higher degree of acid stability compared to the traditional benzyl ether, contributing to higher purity of the crude peptide product.
References
- 1. benchchem.com [benchchem.com]
- 2. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Peptide Sequence and Purity Containing Tyr(2-Br-Z) by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids, such as Tyr(2-Br-Z) (2-bromo-N-benzyloxycarbonyl-L-tyrosine), into synthetic peptides is a critical strategy for enhancing their therapeutic properties. Rigorous analytical validation is imperative to ensure the identity, purity, and safety of these complex molecules. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) with alternative analytical techniques for the comprehensive characterization of peptides containing Tyr(2-Br-Z), supported by detailed experimental protocols and comparative data.
Comparison of Analytical Techniques
LC-MS/MS stands out as a powerful tool for both the confirmation of peptide sequence and the identification and quantification of impurities. Its high sensitivity and specificity make it particularly well-suited for complex peptide mixtures. However, a multi-faceted approach employing complementary techniques is often optimal for comprehensive validation.
| Feature | LC-MS/MS | HPLC-UV | Capillary Electrophoresis (CE) |
| Primary Application | Sequence Verification, Impurity Identification & Quantification | Purity Quantification, Preparative Separation | Purity Assessment, Separation of charged/isomeric species |
| Principle | Separation by hydrophobicity, detection by mass-to-charge ratio | Separation by hydrophobicity, detection by UV absorbance | Separation by charge and hydrodynamic radius |
| Sequence Information | Excellent (MS/MS fragmentation) | None | None |
| Purity Assessment | Good (based on ion intensity) | Excellent (based on peak area) | Excellent (high-resolution separation) |
| Sensitivity | High (femtomole to attomole) | Moderate (picomole to nanomole) | High (nanomole to picomole) |
| Throughput | High | Moderate | Moderate |
| Strengths | Definitive mass identification, structural elucidation of impurities. | Robust and reproducible quantification, industry standard for purity.[1] | High separation efficiency for closely related species.[2] |
| Limitations | Ion suppression effects can affect quantification. | Co-eluting impurities can lead to inaccurate quantification.[1] | Sensitive to matrix effects, can have lower loading capacity. |
Experimental Protocols
LC-MS/MS for Sequence Validation and Purity Analysis
This protocol outlines a general procedure for the analysis of a synthetic peptide containing a Tyr(2-Br-Z) residue.
1. Sample Preparation:
-
Dissolve the lyophilized peptide in 0.1% formic acid in water/acetonitrile (50:50, v/v) to a stock concentration of 1 mg/mL.
-
Dilute the stock solution with 0.1% formic acid in water to a working concentration of 10 pmol/µL for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS/MS):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of CID and/or HCD fragmentation.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan Parameters:
-
Mass Range: m/z 300-2000
-
Resolution: 60,000
-
-
MS/MS Scan Parameters (Data-Dependent Acquisition):
-
Precursor ions are selected for fragmentation based on intensity.
-
Collision-Induced Dissociation (CID)/Higher-Energy Collisional Dissociation (HCD): Normalized collision energy of 25-35%. Stepped collision energy can also be employed.
-
Isolation Window: 1.2-2.0 m/z.
-
4. Data Analysis:
-
The peptide sequence is confirmed by matching the observed b- and y-ion series in the MS/MS spectrum to the theoretical fragmentation pattern.
-
A key diagnostic feature for the Tyr(2-Br-Z) residue is the characteristic isotopic pattern of bromine (M and M+2 peaks of nearly equal intensity) in the precursor ion and any fragment ions containing this residue.
-
Another critical diagnostic is the neutral loss of the 2-Br-Z protecting group (C8H6BrO2, ~213.95 Da) or related fragments upon CID/HCD.
-
Purity is estimated by comparing the peak area of the target peptide with the total area of all detected peaks in the chromatogram. Impurities are identified by their unique mass and fragmentation patterns.
Visualizing the Workflow and Fragmentation
Caption: A streamlined workflow for the LC-MS/MS validation of peptides containing Tyr(2-Br-Z).
Caption: Key fragmentation pathways for a Tyr(2-Br-Z)-containing peptide in MS/MS.
Conclusion
The validation of synthetic peptides containing non-natural amino acids like Tyr(2-Br-Z) requires a robust and multi-faceted analytical approach. LC-MS/MS is an indispensable technique, providing detailed structural information for both the target peptide and any process-related or degradation impurities. When used in conjunction with quantitative methods like HPLC-UV and high-resolution separation techniques like CE, a comprehensive and reliable characterization of the peptide's sequence and purity can be achieved, ensuring its quality and suitability for research and drug development.
References
Safety Operating Guide
Proper Disposal of Boc-Tyr(2-Br-Z)-OH: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Boc-Tyr(2-Br-Z)-OH, ensuring the protection of laboratory personnel and the environment.
This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a halogenated amino acid derivative commonly used in peptide synthesis. Adherence to these procedures is critical for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash-proof |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) |
| Body Protection | Lab Coat | To prevent skin contact |
| Respiratory | Dust Respirator or Fume Hood | Use in case of dust generation or handling powder |
Step-by-Step Disposal Protocol
The primary disposal method for this compound is to treat it as a halogenated organic chemical waste. This requires segregation from other waste streams and disposal through a licensed environmental waste management service.
1. Waste Segregation and Collection:
-
Isolate Halogenated Waste: this compound is a halogenated organic compound due to the presence of bromine.[1] It is crucial to collect it separately from non-halogenated chemical waste.[2][3] Co-mingling can increase disposal costs and create complex waste streams.[2][4]
-
Designated Waste Container: Place all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), into a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with halogenated organic compounds; polyethylene is a suitable option.[5] Avoid using metal containers, as some halogenated compounds can degrade to form acids that corrode metal.[5]
2. Container Labeling and Storage:
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste" and "Halogenated Organic Waste."[1][4]
-
Content Identification: List all chemical constituents and their approximate percentages on the hazardous waste tag.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated space, away from incompatible materials.[5] Ensure the container is stored in secondary containment to mitigate potential leaks or spills.
3. Spill Management:
-
Small Spills: In case of a small spill, carefully sweep or scoop the solid material into the designated halogenated waste container. Avoid generating dust.
-
Large Spills: For larger spills, cordon off the area and use an inert absorbent material to contain the spill. Place all cleanup materials into a sealed, labeled container for disposal as hazardous waste.[4]
-
Ventilation: Ensure adequate ventilation during cleanup.
4. Final Disposal:
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[6]
-
Regulatory Compliance: All disposal activities must comply with federal, state, and local environmental regulations.[6]
Chemical and Hazard Data
| Property | Value |
| Chemical Name | N-α-tert-Butoxycarbonyl-O-(2-bromobenzyloxycarbonyl)-L-tyrosine |
| Synonyms | This compound |
| CAS Number | 47689-67-8 |
| Molecular Formula | C22H24BrNO7 |
| Molecular Weight | 494.34 g/mol |
| Physical Form | White to off-white powder |
| Storage Class | 11 - Combustible Solids |
| Water Hazard Class (WGK) | 3 - Severely hazardous to water |
Experimental Protocols
There are no specific experimental protocols for the chemical treatment or neutralization of this compound for disposal in a standard laboratory setting. The recommended and safest procedure is collection and disposal via a certified hazardous waste management company.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Boc-Tyr(2-Br-Z)-OH
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents like Boc-Tyr(2-Br-Z)-OH is of utmost importance. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure laboratory safety and maintain research integrity.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for quick reference.
| Property | Value |
| Molecular Weight | 494.33 g/mol [1] |
| CAS Number | 47689-67-8[1] |
| Appearance | White to off-white powder[1] |
| Melting Point | 112-115 °C[1] |
| Storage Temperature | 15-25°C[1] |
| Solubility | Clearly soluble in DMF (1 mmole in 2 ml)[1] |
Hazard Identification and Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or glasses with side shields are mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Dispose of contaminated gloves after use.
-
Skin and Body Protection: A laboratory coat is required. For operations with a risk of significant exposure, a full suit may be necessary.[2]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust formation is likely, a dust respirator should be used.[2]
Operational Plan: Step-by-Step Handling Procedure
To ensure safe handling, the following step-by-step operational plan should be followed:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container in a cool, dry, and well-ventilated area at the recommended storage temperature of 15-25°C.[1]
-
Keep the container tightly closed.
-
-
Preparation and Use:
-
All handling of this compound should be conducted in a well-ventilated chemical fume hood.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Avoid inhalation of dust.[2]
-
When weighing and transferring the compound, do so carefully to minimize dust generation.
-
If preparing a solution, add the solid to the solvent slowly.
-
-
In Case of a Spill:
-
For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled container for waste disposal.
-
For a large spill, use a shovel to place the material into a convenient waste disposal container.[2]
-
Ensure the spill area is decontaminated after cleanup.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All waste this compound, whether in solid form or in solution, should be collected in a designated and clearly labeled hazardous waste container.
-
Contaminated materials such as gloves, weighing paper, and pipette tips should also be placed in this container.
-
-
Labeling and Storage of Waste:
-
The waste container must be clearly labeled with the full chemical name, "this compound," and any solvents used.
-
Attach the appropriate hazard symbols as required by your institution's safety protocols.
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
-
Final Disposal:
-
Dispose of the chemical waste through a licensed professional waste disposal service.
-
Do not dispose of this chemical in the general trash or down the drain.
-
Follow all federal, state, and local environmental regulations for the disposal of halogenated organic compounds.
-
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
